molecular formula C42H67F4NO16 B15543509 TCO-PEG12-TFP ester

TCO-PEG12-TFP ester

Cat. No.: B15543509
M. Wt: 918.0 g/mol
InChI Key: KIKASBBKOIGGOX-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG12-TFP ester is a useful research compound. Its molecular formula is C42H67F4NO16 and its molecular weight is 918.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKASBBKOIGGOX-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67F4NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG12-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of TCO-PEG12-TFP ester, a bifunctional linker widely utilized in bioconjugation and proteomics. This document details its chemical and physical characteristics, provides protocols for its use, and illustrates key reaction mechanisms and experimental workflows.

Core Structure and Properties

This compound is a heterobifunctional crosslinker that features a Trans-Cyclooctene (TCO) group and a 2,3,5,6-Tetrafluorophenyl (TFP) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety is a key component for bioorthogonal chemistry, specifically for reacting with tetrazines in a rapid and selective manner. The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The hydrophilic PEG12 spacer enhances the water solubility of the molecule and reduces steric hindrance during conjugation reactions.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These values are essential for designing and executing reproducible bioconjugation experiments.

PropertyValueReferences
Molecular Formula C₄₂H₆₇F₄NO₁₆
Molecular Weight ~918.0 g/mol
Purity Typically ≥95%
Solubility Soluble in DMSO (e.g., 10 mM) and other organic solvents like DMF.
Storage Conditions Recommended storage at -20°C to maintain stability.
Optimal Reaction pH (TFP ester) 7.5 - 8.0
Chemical Reactivity and Stability

The this compound possesses two distinct reactive functionalities:

  • Trans-Cyclooctene (TCO): This strained alkene undergoes a highly efficient and rapid inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological media without interfering with native biochemical processes. The reaction is known for its fast kinetics, enabling efficient labeling at low concentrations.

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily acylates primary amines to form a stable amide bond. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis, especially at the basic pH ranges optimal for amine labeling.[1][2][3] This enhanced stability leads to more efficient and reproducible conjugation outcomes.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemical reactions and the sequence of experimental steps is crucial for the successful application of this compound.

TFP Ester Reaction with Primary Amines

The fundamental reaction for labeling proteins and other biomolecules with this compound involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.

G Reaction of this compound with a Primary Amine cluster_0 Reactants cluster_1 Products TCO_PEG_TFP This compound TCO_Protein TCO-PEG12-Protein (Amide Bond) TCO_PEG_TFP->TCO_Protein + Protein-NH₂ (pH 7.5-8.0) TFP 2,3,5,6-Tetrafluorophenol TCO_PEG_TFP->TFP Protein Protein-NH₂ Protein->TCO_Protein

TFP ester reaction with a primary amine.
Experimental Workflow for Protein Labeling

The following diagram outlines a typical workflow for labeling a protein with this compound, followed by conjugation to a tetrazine-functionalized molecule.

G Protein Labeling Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.5-8.0) C 3. Labeling Reaction (Add ester to protein, incubate) A->C B 2. Prepare this compound Stock (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (e.g., Tris buffer) C->D E 5. Purify TCO-labeled Protein (Desalting column or dialysis) D->E F 6. Bioorthogonal Ligation (Add Tetrazine-molecule) E->F G 7. Final Product (Purified Conjugate) F->G

A typical workflow for protein labeling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or dialysis cassettes for purification

Protein Preparation
  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free reaction buffer (e.g., PBS, pH 7.5-8.0). This can be achieved using a desalting spin column or dialysis.

  • Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

This compound Stock Solution Preparation
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM).

Labeling Reaction
  • Molar Excess Calculation: Determine the desired molar excess of the this compound to the protein. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.

  • Addition of Reagent: Add the calculated volume of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

Quenching and Purification
  • Quenching: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching buffer components from the labeled protein. This is typically achieved using a desalting spin column or dialysis against a suitable buffer (e.g., PBS).

Quantification of Labeling (Optional)

The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be determined using various analytical techniques. For instance, if the TCO-labeled protein is subsequently reacted with a tetrazine-fluorophore, the DOL can be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific maximum absorbance wavelength.

Conclusion

This compound is a versatile and efficient tool for the modification of proteins and other amine-containing biomolecules. Its bioorthogonal reactivity, coupled with the enhanced stability of the TFP ester, makes it a valuable reagent for a wide range of applications in drug development, proteomics, and molecular imaging. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this powerful crosslinker into their experimental designs.

References

An In-depth Technical Guide to TCO-PEG12-TFP Ester: Synthesis, Mechanism, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-cyclooctene-polyethylene glycol (12)-tetrafluorophenyl (TCO-PEG12-TFP) ester, a heterobifunctional linker at the forefront of bioconjugation and targeted protein degradation. This document details its synthesis, mechanism of action, and provides explicit experimental protocols for its application, with a focus on its role in constructing Proteolysis Targeting Chimeras (PROTACs).

Introduction

TCO-PEG12-TFP ester is a powerful chemical tool that combines the advantages of bioorthogonal click chemistry with a flexible polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive ester. The trans-cyclooctene (B1233481) (TCO) group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. The PEG12 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance. The tetrafluorophenyl (TFP) ester offers a stable yet reactive handle for covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies. These features make this compound a versatile reagent in various fields, including proteomics, diagnostics, and the development of novel therapeutics like PROTACs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available TCO-PEG12-acid. The terminal carboxylic acid of this molecule is then activated to form the TFP ester.

Synthesis of TCO-PEG12-Acid

The synthesis of the TCO-PEG12-acid precursor is typically performed by reacting a TCO-amine with a PEG12-dicarboxylic acid derivative under standard amide coupling conditions.

Activation of TCO-PEG12-Acid to this compound

The terminal carboxylic acid of TCO-PEG12-acid is activated using 2,3,5,6-tetrafluorophenol (B1216870) (TFP) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol: Synthesis of this compound from TCO-PEG12-Acid

Materials:

  • TCO-PEG12-acid

  • 2,3,5,6-Tetrafluorophenol (TFP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, as an activator)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

Procedure:

  • Dissolve TCO-PEG12-acid (1 equivalent) in anhydrous DCM.

  • Add EDC (1.5 equivalents) and TFP (1.2 equivalents).

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Mechanism of Action

The utility of this compound lies in its two distinct reactive functionalities, which allow for a two-step conjugation strategy.

Amine Conjugation via TFP Ester

The TFP ester is a highly reactive leaving group that readily reacts with primary amines (e.g., the epsilon-amine of lysine (B10760008) residues in proteins) under mild basic conditions (pH 7-9) to form a stable amide bond. TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling of biomolecules.[1]

Bioorthogonal Ligation via TCO-Tetrazine iEDDA Reaction

The TCO group is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (iEDDA) reaction. It reacts with a 1,2,4,5-tetrazine (B1199680) derivative with exceptionally fast kinetics (second-order rate constants can exceed 10^6 M⁻¹s⁻¹), forming a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[2] This reaction is highly specific and can be performed in complex biological media without interfering with native cellular processes.

Quantitative Data

ParameterValueConditionsReference
TCO-Tetrazine Reaction Kinetics
Second-Order Rate Constant1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹Aqueous buffer, room temperature[2]
TCO Stability
In aqueous buffer (pH 7.5, 4°C)Stable for weeks-[3]
In presence of thiols (e.g., DTT)Prone to isomerization to unreactive cis-cyclooctene-[3]
Long-term storage-20°C or -80°C, protected from light and moistureAnhydrous DMSO or DMF for reconstitution
TFP Ester Stability
Hydrolytic stability in aqueous mediaMore stable than NHS estersAqueous buffers

Experimental Protocols

General Protocol for Labeling an Amine-Containing Molecule with this compound

This protocol provides a general procedure for conjugating this compound to a protein or peptide containing primary amines.

Materials:

  • Amine-containing molecule (e.g., protein, peptide)

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the amine-containing molecule is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis.

Protocol for TCO-Tetrazine Click Chemistry Conjugation

This protocol describes the ligation of a TCO-labeled molecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled molecule (from section 5.1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the TCO-labeled molecule and the tetrazine-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled and tetrazine-functionalized molecules in a 1:1 to 1:1.5 molar ratio.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate methods.

Application in PROTAC Synthesis

This compound is a valuable tool for the modular synthesis of PROTACs. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The this compound can serve as this linker.

A common strategy involves:

  • Synthesizing or obtaining a ligand for the target protein that has a primary amine handle.

  • Synthesizing or obtaining a ligand for the E3 ligase that is functionalized with a tetrazine group.

  • Reacting the target protein ligand with this compound to form a TCO-PEG12-ligand conjugate.

  • Reacting the TCO-PEG12-ligand conjugate with the tetrazine-functionalized E3 ligase ligand via the iEDDA click reaction to form the final PROTAC.

Visualizations

Synthesis_Pathway cluster_reactants Reactants TCO_PEG_Acid TCO-PEG12-Acid TCO_PEG_TFP This compound TCO_PEG_Acid->TCO_PEG_TFP Activation TFP 2,3,5,6-Tetrafluorophenol (TFP) TFP->TCO_PEG_TFP EDC EDC EDC->TCO_PEG_TFP

Caption: Synthesis of this compound.

Mechanism_of_Action cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation TCO_PEG_TFP This compound Conjugate1 TCO-PEG12-Biomolecule TCO_PEG_TFP->Conjugate1 Biomolecule Biomolecule-NH2 Biomolecule->Conjugate1 Final_Conjugate Final Conjugate Conjugate1->Final_Conjugate iEDDA Reaction Tetrazine Tetrazine-Molecule Tetrazine->Final_Conjugate PROTAC_Synthesis_Workflow Target_Ligand Target Ligand-NH2 TCO_Target_Ligand TCO-PEG12-Target Ligand Target_Ligand->TCO_Target_Ligand TCO_Linker This compound TCO_Linker->TCO_Target_Ligand Amine Reaction PROTAC PROTAC TCO_Target_Ligand->PROTAC E3_Ligase_Ligand Tetrazine-E3 Ligase Ligand E3_Ligase_Ligand->PROTAC iEDDA Reaction

References

TCO-PEG12-TFP Ester Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG12-TFP ester, a heterobifunctional linker, and its application in bioorthogonal click chemistry. We will delve into the core principles of the two key reactive moieties, the trans-cyclooctene (B1233481) (TCO) and the tetrafluorophenyl (TFP) ester, and provide detailed experimental protocols for its use in bioconjugation.

Core Concepts: Understanding the Chemistry

This compound is a powerful tool in bioconjugation, enabling the precise and stable linkage of molecules. Its functionality is derived from its three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.[1] This reaction, often termed "click chemistry," is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency within complex biological systems without interfering with native biochemical processes.[2] The reaction partner for the TCO group is typically a tetrazine-modified molecule.[]

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group. TFP esters react specifically with primary amines, such as the lysine (B10760008) residues on proteins or antibodies, to form stable amide bonds.[4][5] A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous and basic conditions, which minimizes hydrolysis and leads to higher conjugation efficiencies.[2][6][7]

  • PEG12 (12-unit Polyethylene Glycol): A hydrophilic spacer. The PEG linker improves the water solubility of the molecule, reduces steric hindrance between the conjugated partners, and can enhance the pharmacokinetic properties of the final bioconjugate.[8][9]

The combination of these three components in this compound allows for a versatile, two-step conjugation strategy. First, the TFP ester is used to attach the TCO-PEG12 linker to a biomolecule of interest. Then, the TCO group is available for a rapid and specific click reaction with a tetrazine-functionalized molecule. This approach is widely used in the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11][12]

Quantitative Data

Stability of TFP Ester vs. NHS Ester

The enhanced stability of TFP esters compared to NHS esters is a key advantage in bioconjugation reactions, particularly in aqueous buffers at neutral to basic pH. This stability minimizes the competing hydrolysis reaction, allowing for more efficient conjugation to the target amine.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.0~420~240
8.0~300~60
10.0~360~39

Data extrapolated from studies on TFP and NHS ester-terminated self-assembled monolayers. The trend of significantly higher stability for TFP esters at higher pH is consistently observed.[2]

Kinetics of the TCO-Tetrazine Reaction

The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[13] This rapid kinetics allows for efficient conjugation even at low concentrations of reactants.

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO + Tetrazine> 800
TCO + Tetrazine (in 9:1 methanol/water)~2000

The reaction rate can be influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent system.[14][15]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody via its primary amines.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound.

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5.

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using a desalting column or dialysis.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the antibody concentration to 2 mg/mL with the Reaction Buffer.

    • Calculate the required volume of the this compound stock solution to achieve a desired molar excess (typically 10-20 fold molar excess of the linker to the antibody).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a tetrazine-fluorophore conjugate and measuring the absorbance.

General Protocol for TCO-Tetrazine Click Chemistry

This protocol describes the reaction of a TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule (from Protocol 3.1).

  • Tetrazine-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-labeled biomolecule. A slight molar excess (1.5-3 fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCO groups.

    • The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[14]

  • Purification (if necessary): If the excess tetrazine-functionalized molecule or any byproducts need to be removed, purification can be performed using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Visualizations

Chemical Reactions

This compound Bioconjugation Chemistry cluster_0 Step 1: Amine Labeling cluster_1 Step 2: TCO-Tetrazine Click Chemistry TCO_Linker This compound TCO_Biomolecule TCO-PEG12-Biomolecule TCO_Linker->TCO_Biomolecule pH 8.5 Biomolecule Biomolecule-NH2 (e.g., Protein, Antibody) Biomolecule->TCO_Biomolecule Tetrazine_Molecule Tetrazine-Molecule X Final_Conjugate Biomolecule-Linker-Molecule X Tetrazine_Molecule->Final_Conjugate TCO_Biomolecule_2 TCO-PEG12-Biomolecule TCO_Biomolecule_2->Final_Conjugate iEDDA

Caption: Two-step bioconjugation using this compound.

Experimental Workflow for ADC Development

Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody 1. Antibody Preparation (Buffer Exchange) TFP_Ester_Activation 2. Antibody Labeling with This compound Antibody->TFP_Ester_Activation Purification1 3. Purification (Desalting Column) TFP_Ester_Activation->Purification1 TCO_Antibody TCO-Labeled Antibody Purification1->TCO_Antibody Click_Reaction 5. TCO-Tetrazine Click Reaction TCO_Antibody->Click_Reaction Tetrazine_Drug 4. Prepare Tetrazine- Functionalized Drug Tetrazine_Drug->Click_Reaction Purification2 6. Purification (e.g., SEC) Click_Reaction->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterization 7. Characterization (Mass Spec, HPLC) Final_ADC->Characterization

Caption: Workflow for the synthesis of an ADC.

Signaling Pathway Modulation: PROTAC-mediated Protein Degradation

PROTAC-Mediated Degradation of a Target Protein cluster_PROTAC PROTAC Synthesis cluster_Cellular Cellular Mechanism POI_Ligand Target Protein Ligand (with Tetrazine) PROTAC PROTAC Molecule POI_Ligand->PROTAC Click Chemistry TCO_Linker This compound TCO_Linker->PROTAC E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->TCO_Linker Amine Labeling PROTAC_in PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_in->Ternary_Complex Target_Protein Target Protein (e.g., Kinase in MAPK Pathway) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downstream Signaling Inhibited Degradation->Downstream

Caption: PROTAC synthesis and mechanism of action.

References

The Role of the PEG12 Spacer in TCO Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of modern bioconjugation, offering exceptionally fast and specific covalent bond formation under physiological conditions. The performance of TCO-functionalized molecules, particularly in complex biological systems, is critically dependent on the linker chemistry employed. This technical guide provides an in-depth analysis of the role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the 12-unit PEG (PEG12), in TCO linkers. By modulating physicochemical properties, the PEG12 spacer is instrumental in optimizing the stability, solubility, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and probes for pre-targeted imaging, thereby enhancing their therapeutic and diagnostic potential.

Core Principles of TCO Linkers and the Function of PEG Spacers

TCO linkers are bifunctional reagents used to install a TCO moiety onto a biomolecule, such as an antibody or a small molecule drug. The TCO group serves as a highly reactive "handle" for bioorthogonal conjugation via the IEDDA reaction with a tetrazine-modified partner.[1][2] This reaction is notable for its biocompatibility and unparalleled kinetics, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹.[1][3]

However, the TCO group and many potent drug payloads are inherently hydrophobic. This hydrophobicity can lead to several challenges:

  • Aggregation: Hydrophobic interactions between bioconjugate molecules can cause aggregation, compromising manufacturing, stability, and in vivo performance.[4]

  • Rapid Clearance: Aggregates and hydrophobic molecules are often rapidly cleared from circulation by the reticuloendothelial system.

  • Reduced Reactivity: The hydrophobic TCO moiety can bury itself within the hydrophobic pockets of a protein, reducing its accessibility and apparent reactivity.

The incorporation of a hydrophilic PEG spacer is a key strategy to overcome these limitations. The repeating ethylene (B1197577) oxide units of a PEG chain create a hydration shell around the molecule, leading to several key advantages.

Key Advantages of PEGylation in TCO Linkers:

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of the entire conjugate, which is critical for formulation and administration.

  • Improved Stability: By mitigating hydrophobic interactions, PEG spacers reduce the propensity for aggregation, leading to more stable and homogeneous ADC preparations.

  • Favorable Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which slows renal clearance and prolongs circulation half-life.

  • Minimized Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the conjugated molecules and ensuring that the TCO moiety is accessible for reaction.

The logical relationship between a TCO linker's components and its performance is illustrated below.

cluster_linker Linker Design cluster_properties Physicochemical Properties cluster_outcome Therapeutic/Diagnostic Outcome TCO TCO Moiety (Hydrophobic, Reactive) Linker Complete TCO-PEG12 Linker PEG PEG12 Spacer (Hydrophilic, Flexible) Sol Increased Solubility PEG->Sol Stab Reduced Aggregation PEG->Stab PK Improved Pharmacokinetics (Longer Half-life) PEG->PK React Enhanced Reactivity PEG->React Payload Drug / Imaging Agent (Often Hydrophobic) Conjugate Final Bioconjugate (e.g., ADC) Linker->Conjugate Conjugation to Biomolecule Efficacy Improved Efficacy & Safety Sol->Efficacy Stab->Efficacy PK->Efficacy React->Efficacy

Caption: Logical flow of TCO-PEG12 linker benefits.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer is a critical design parameter. While a comprehensive head-to-head comparison of TCO-PEG12 with all other PEG lengths is not available in a single study, the literature provides valuable quantitative insights into the effects of PEGylation.

Table 1: Impact of PEG Spacer on TCO Reactivity

Studies have shown that incorporating a hydrophilic PEG spacer can prevent the TCO group from nonspecific binding or sequestration within the conjugated protein, thereby increasing its apparent reactivity for the IEDDA reaction.

Linker TypeBiomolecule% Active TCO SitesFold Increase in ReactivityReference
NHS-TCO (No PEG)anti-HER2 mAb10.95%1.0x
NHS-PEG4-TCOanti-HER2 mAb46.65%4.3x
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (General)

While not specific to TCO linkers, data from other bioconjugates, such as ADCs and Affibody-drug conjugates, clearly demonstrate the trend that increasing PEG chain length improves pharmacokinetic parameters like circulation half-life.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life
Methotrexate-loaded Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight
Table 3: In Vivo Performance in a Pre-targeted Imaging Model

In pre-targeting, a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine. The PEG spacer plays a role in the biodistribution and clearance of both components.

Pre-targeting SystemTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
111In-tetrazine + CC49-TCO mAbColon Cancer Xenograft4.2%13.1
111In-tetrazine + irrelevant TCO-mAbColon Cancer Xenograft1.0%2.1
89Zr-DFO-PEG5-Tz + TCO-U36 mAbHNSCC Xenograft1.6%~10 (estimated from data)

These data collectively indicate that a PEG12 spacer provides a balance of properties: it is long enough to significantly enhance hydrophilicity and improve pharmacokinetics compared to no PEG or very short PEGs, without being so long as to potentially introduce issues with immunogenicity or steric hindrance that can sometimes affect in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the synthesis, conjugation, and evaluation of TCO-PEG12 linkers.

Protocol 1: Conjugation of TCO-PEG12-NHS Ester to an Antibody

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody (mAb).

Materials:

  • Antibody (mAb) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-PEG12-NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (like Tris or glycine), exchange it into PBS, pH 7.4, using a desalting column. Adjust the final concentration to 2-5 mg/mL.

  • TCO-PEG12-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM TCO-PEG12-NHS solution needed to achieve a 10- to 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the TCO-linker solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted TCO-PEG12 linker and quenching agent by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.

  • Characterization: Determine the final protein concentration (e.g., via A280 measurement) and the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

The workflow for this conjugation process is visualized below.

start Start prep_ab 1. Prepare Antibody (Buffer Exchange to PBS) start->prep_ab conjugate 3. Conjugation Reaction (1 hr, Room Temp) prep_ab->conjugate prep_tco 2. Prepare TCO-PEG12-NHS (10 mM in DMSO) prep_tco->conjugate quench 4. Quench Reaction (1M Tris-HCl) conjugate->quench purify 5. Purify Conjugate (Desalting Column) quench->purify char 6. Characterize (Concentration, DAR) purify->char end End char->end step1 Step 1: Inject TCO-Antibody wait Wait 24-72h (Tumor Accumulation, Blood Clearance) step1->wait step2 Step 2: Inject Radiolabeled Tetrazine wait->step2 react In Vivo 'Click' Reaction & Probe Clearance (1-4h) step2->react image Step 3: PET/SPECT Imaging react->image t0 Time 0 t24 Time 24-72h t25 Time 25-76h

References

An In-Depth Technical Guide to the Reactivity of Tetrafluorophenyl (TFP) Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrafluorophenyl (TFP) esters have emerged as a superior class of amine-reactive reagents crucial for bioconjugation, diagnostics, and the development of targeted therapeutics. Their growing adoption stems from a unique combination of high reactivity towards primary amines and significantly enhanced stability in aqueous environments compared to traditional reagents like N-hydroxysuccinimide (NHS) esters. This guide provides a detailed exploration of the core principles governing TFP ester reactivity, offering quantitative data, experimental protocols, and visual aids to empower researchers in leveraging this powerful chemistry.

Core Reaction Mechanism: Amide Bond Formation

TFP esters react efficiently with primary amines—such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides—to form a stable and irreversible amide bond.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, in its unprotonated state, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the 2,3,5,6-tetrafluorophenol (B1216870) leaving group and yielding the final amide conjugate.

The electron-withdrawing nature of the fluorine atoms on the phenyl ring makes the tetrafluorophenolate an excellent leaving group, facilitating the reaction.[3]

Caption: General reaction of a TFP ester with a primary amine.

Key Factors Influencing TFP Ester Reactivity

The efficiency of the conjugation reaction is governed by a delicate balance between aminolysis (the desired reaction) and hydrolysis (a competing side reaction). Understanding the factors that influence these rates is critical for optimizing protocols.

2.1. The Critical Role of pH

The reaction rate is highly pH-dependent. The reacting species is the unprotonated primary amine, which is a potent nucleophile. The pKa of the ε-amino group of lysine is approximately 10.5.[4][5] Therefore, the reaction must be carried out at a slightly basic pH to ensure a sufficient concentration of the deprotonated, reactive amine.

  • Optimal pH Range: Conjugation is typically favored in the pH range of 7 to 9. For TFP esters specifically, a pH of 9.0 is often recommended to maximize the reaction rate with the amine.

  • Competing Hydrolysis: The primary drawback of amine-reactive esters is their susceptibility to hydrolysis, a reaction that also accelerates with increasing pH. This competing reaction converts the ester into an unreactive carboxylic acid, reducing the overall efficiency of the conjugation.

2.2. The TFP Advantage: Superior Hydrolytic Stability

The defining advantage of TFP esters is their significantly greater resistance to hydrolysis at basic pH compared to NHS esters. This stability means that at the optimal pH for aminolysis, the TFP ester persists longer in its active state, leading to more efficient and reproducible labeling.

  • Extended Half-Life: Studies have shown that TFP-terminated self-assembled monolayers (SAMs) exhibit an almost 10-fold longer half-life at pH 10 compared to their NHS analogs. This enhanced stability allows for successful conjugations under conditions where NHS esters would be rapidly hydrolyzed.

Logic_Flow Start TFP Ester + Primary Amine in Aqueous Buffer Aminolysis Desired Reaction: Aminolysis Start->Aminolysis Hydrolysis Side Reaction: Hydrolysis Start->Hydrolysis pH_Node Reaction pH pH_Node->Aminolysis Increases Rate (Deprotonates Amine) pH_Node->Hydrolysis Increases Rate (OH⁻ Concentration) Product Stable Amide Conjugate Aminolysis->Product Byproduct Inactive Carboxylic Acid Hydrolysis->Byproduct Info TFP esters have a slower hydrolysis rate than NHS esters at optimal pH for aminolysis.

References

Methodological & Application

Application Note: Protocol for Two-Step Protein Labeling using TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the two-step labeling of proteins. The methodology leverages the highly efficient and bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety.[1][2] This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is distinguished by its exceptional speed and selectivity, proceeding rapidly in complex biological environments without the need for a cytotoxic copper catalyst.[1][3][4]

The overall strategy involves two key stages:

  • Protein Modification: The protein of interest is first functionalized with a TCO group. This is achieved by reacting primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues, with the amine-reactive TCO-PEG12-TFP ester. The tetrafluorophenyl (TFP) ester provides a stable, amine-reactive group, while the hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.

  • Bioorthogonal "Click" Ligation: The newly installed TCO group on the protein is then reacted with a molecule of interest (e.g., a fluorophore, a drug molecule, or another protein) that has been pre-functionalized with a tetrazine. This "click" reaction is extremely fast and specific, forming a stable covalent bond.

This two-step approach is particularly advantageous for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other complex bioconjugates where reaction specificity and biocompatibility are paramount.

Reaction Principle and Workflow

The process begins with the acylation of primary amines on the target protein with this compound. The TFP ester reacts with unprotonated amine groups at a slightly basic pH to form a stable amide bond. Following this labeling step, excess TCO reagent is removed. The purified TCO-labeled protein is then ready for the bioorthogonal ligation step. It is mixed with a tetrazine-functionalized molecule, initiating a rapid cycloaddition reaction that yields the final, stably linked conjugate.

Protein_Labeling_Workflow cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein Protein of Interest (with primary amines) Reaction1 Amine Labeling Reaction (pH 7.5-8.5, RT, 1 hr) Protein->Reaction1 TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 TCO_Protein TCO-Labeled Protein Purification1->TCO_Protein Reaction2 TCO-Tetrazine Click Reaction (RT, 30-60 min) TCO_Protein->Reaction2 Tetrazine Tetrazine-labeled Molecule Tetrazine->Reaction2 Final_Product Final Bioconjugate Reaction2->Final_Product

Figure 1. Experimental workflow for two-step protein labeling.

Materials and Reagents

  • This compound (Store at -20°C, allow to warm to room temperature before opening)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein of interest (at 1-5 mg/mL)

  • Amine-Free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. Other suitable buffers include 100 mM carbonate/bicarbonate or 50 mM borate (B1201080) buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Tetrazine-functionalized molecule of interest

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocols

This protocol describes the functionalization of a protein with TCO groups by targeting its primary amines.

  • Protein Preparation:

    • Ensure the protein of interest is in an amine-free buffer at a concentration of 1-5 mg/mL.

    • If the current buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Amine-Free Reaction Buffer using a spin desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. TFP esters are moisture-sensitive and can hydrolyze in aqueous solutions; therefore, do not prepare aqueous stocks for storage.

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio of ester to protein depends on the protein concentration and the desired degree of labeling. Use the table below as a starting guide.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed for 2 hours on ice.

  • Quench Reaction:

    • Stop the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature. This step ensures that any unreacted TFP ester is consumed.

  • Purification of TCO-Labeled Protein:

    • Remove the excess, unreacted TCO reagent and quenching buffer by purifying the protein conjugate using a spin desalting column or dialysis against a suitable buffer (e.g., PBS).

    • The purified TCO-labeled protein is now ready for the next step or can be stored at 4°C for short-term use.

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

  • Reactant Preparation:

    • Prepare the purified TCO-labeled protein from Protocol 1 in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0).

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

  • Click Reaction:

    • Combine the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine molecule relative to the TCO-protein is often recommended to ensure complete consumption of the labeled protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction can also be performed at 4°C or 37°C, which may require an adjustment of the incubation time (up to 2 hours).

    • Reaction progress can sometimes be monitored visually by the disappearance of the characteristic color of the tetrazine.

  • Final Purification (Optional):

    • The TCO-tetrazine ligation is typically very clean and efficient. For most applications, the final conjugate can be used without further purification.

    • If necessary (e.g., to remove excess tetrazine reagent), the final bioconjugate can be purified using size-exclusion chromatography (SEC) or a desalting column.

  • Storage:

    • Store the final conjugate at 4°C until use. For long-term storage, follow standard protein storage protocols (e.g., aliquoting and freezing at -80°C).

Quantitative Data Summary

The following tables provide recommended starting conditions for the labeling and ligation reactions. Optimization may be required depending on the specific protein and reagents used.

Table 1: Recommended Molar Excess for TCO-Ester Labeling

Protein Concentration Recommended Molar Excess (Ester:Protein)
> 5 mg/mL 10-fold
1 - 5 mg/mL 20-fold

| < 5 mg/mL | 20 to 50-fold |

Table 2: Summary of Reaction Conditions

Parameter Step 1: Amine Labeling Step 2: TCO-Tetrazine Ligation
Reaction pH pH 7.5 - 8.5 (Amine-free buffer) pH 6.0 - 9.0 (e.g., PBS)
Temperature Room Temperature (or 4°C) Room Temperature (or 4°C / 37°C)
Reaction Time 30 - 60 minutes (up to 2 hours at 4°C) 30 - 120 minutes
Stoichiometry 10-50x molar excess of TCO-Ester 1.05-1.5x molar excess of Tetrazine

| Quenching | 50-100 mM Tris-HCl, pH 8.0 | Not typically required |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect buffer pH.- Presence of primary amines (e.g., Tris) in the buffer.- Hydrolyzed/inactive TFP ester.- Low protein concentration.- Ensure buffer pH is between 7.5 and 8.5.- Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.- Prepare a fresh stock solution of the this compound immediately before use.- Concentrate the protein to >1 mg/mL.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent from the ester stock.- Reduce the molar ratio of the TCO-ester to the protein.- Decrease the reaction time.- Ensure the final concentration of DMSO/DMF is low (typically <10% v/v).
No or Weak Signal in Downstream Application - Insufficient labeling (low Degree of Labeling).- Labeled protein lost its function.- Optimize the labeling reaction to increase the Degree of Labeling (DOL) by adjusting the molar excess of the TCO-ester.- Perform a functional assay to confirm the activity of the labeled protein.

References

Application Notes and Protocols for Antibody Conjugation with TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with TCO-PEG12-TFP ester. This process is a cornerstone of bioorthogonal chemistry, enabling the site-specific modification of antibodies for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel immunotherapeutics. The use of a TCO (trans-cyclooctene) moiety allows for a highly specific and rapid reaction with a tetrazine-labeled molecule in a bioorthogonal manner. The PEG12 (12-unit polyethylene (B3416737) glycol) spacer enhances solubility and reduces steric hindrance, while the TFP (tetrafluorophenyl) ester provides a more hydrolysis-resistant alternative to the commonly used NHS (N-hydroxysuccinimide) esters, leading to more efficient and reproducible conjugations.[1][2][3][4][5]

TFP esters react with primary amines (such as the ε-amine of lysine (B10760008) residues on the antibody) to form stable amide bonds.[2][5] Their increased stability in aqueous solutions at the basic pH typically used for conjugation reactions minimizes the competing hydrolysis reaction, which can inactivate the ester before it reacts with the antibody.[1][3][6][7] This characteristic can lead to higher conjugation yields and more consistent results.[7][8]

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO or PD-10 Desalting Columns)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Antibody Conjugation Protocol

1. Antibody Preparation:

  • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to conjugation. This can be achieved by dialysis against PBS or by using an antibody purification kit.

  • Adjust the antibody concentration to 1-5 mg/mL in PBS.

2. Preparation of this compound Stock Solution:

  • Crucial Step: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture, which can lead to hydrolysis of the ester.

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

3. Antibody Conjugation Reaction:

  • Transfer the desired amount of antibody to a reaction tube.

  • Add the Reaction Buffer (0.1 M sodium bicarbonate/carbonate, pH 8.5-9.0) to the antibody solution. The final concentration of the buffer should be around 100 mM.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of the ester to the antibody.[9]

  • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

4. Quenching the Reaction:

  • To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining this compound.

5. Purification of the Antibody-TCO Conjugate:

  • Remove the excess, unreacted this compound and the quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Column or a PD-10 column).

  • Follow the manufacturer's instructions for the chosen desalting column. For Zeba™ columns, equilibrate the column with PBS, then apply the quenched reaction mixture and centrifuge to collect the purified antibody-TCO conjugate.

  • Note on recovery: Protein recovery from desalting columns can be variable. Factors such as protein concentration and the isoelectric point of the antibody can influence recovery rates.[10][11] Following the manufacturer's protocol regarding sample volume and centrifugation speed is crucial for optimal recovery.[12]

Characterization of the Antibody-TCO Conjugate

1. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of TCO molecules conjugated to each antibody, can be determined using various methods. A common approach involves reacting the TCO-conjugated antibody with a molar excess of a tetrazine-fluorophore conjugate. The DOL can then be calculated from the absorbance of the antibody at 280 nm and the absorbance of the fluorophore at its specific wavelength.

2. Analysis by SDS-PAGE:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugation.[13]

  • Running both non-reducing and reducing gels can provide information about the conjugation. Under non-reducing conditions, an increase in the molecular weight of the antibody band compared to the unconjugated antibody indicates successful conjugation.[13] Under reducing conditions, it is possible to observe which antibody chains (heavy or light) are labeled.[13]

3. Analysis by Size-Exclusion Chromatography (SEC-HPLC):

  • SEC-HPLC can be used to assess the purity and aggregation of the antibody-TCO conjugate.[14][15] A single, sharp peak is indicative of a pure, non-aggregated conjugate.

4. Functional Assessment by ELISA:

  • An enzyme-linked immunosorbent assay (ELISA) should be performed to confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.[16][17][18][19]

  • A direct or indirect ELISA can be set up to compare the binding curves of the conjugated and unconjugated antibodies.[20][21]

Data Presentation

Table 1: Molar Excess of this compound vs. Achieved Degree of Labeling (DOL)

Molar Excess of TCO-EsterTypical Degree of Labeling (DOL)
5x2 - 4
10x4 - 8
20x8 - 12

Note: These are typical ranges and the actual DOL may vary depending on the specific antibody and reaction conditions.

Table 2: Expected Antibody Recovery Rates from Purification Methods

Purification MethodTypical Antibody Recovery
Zeba™ Spin Desalting Columns (40K MWCO)80 - 95%
PD-10 Desalting Columns> 90%

Note: Low protein concentration can lead to lower recovery rates.[12]

Visualizations

Reaction Mechanism

Antibody Antibody with Primary Amine (-NH2) Reaction Amine-Reactive Conjugation (pH 8.5-9.0) Antibody->Reaction TCO_Ester This compound TCO_Ester->Reaction Conjugate Antibody-TCO Conjugate (Stable Amide Bond) Reaction->Conjugate Byproduct Tetrafluorophenol (TFP) Reaction->Byproduct

Caption: Reaction of this compound with a primary amine on an antibody.

Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange) Conjugation 3. Conjugation Reaction (1-2h at RT) Ab_Prep->Conjugation Ester_Prep 2. Prepare TCO-PEG12-TFP Ester Stock Solution Ester_Prep->Conjugation Quench 4. Quench Reaction (Tris Buffer) Conjugation->Quench Purification 5. Purification (Desalting Column) Quench->Purification Characterization 6. Characterization (DOL, SDS-PAGE, SEC, ELISA) Purification->Characterization

Caption: Step-by-step workflow for antibody conjugation with this compound.

Application: Pretargeted Imaging Workflow

cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: Imaging Inject_Ab Administer Antibody-TCO Conjugate Targeting Antibody binds to target cells/tissue Inject_Ab->Targeting Clearance Unbound Antibody-TCO clears from circulation Targeting->Clearance Inject_Tz Administer Tetrazine-labeled imaging agent (e.g., PET tracer) Clearance->Inject_Tz Bioorthogonal_Reaction Rapid in vivo 'click' reaction at the target site Inject_Tz->Bioorthogonal_Reaction Imaging Image the localized signal from the imaging agent Bioorthogonal_Reaction->Imaging

Caption: Workflow for in vivo pretargeted imaging using a TCO-conjugated antibody.

References

Application Notes and Protocols for Cell Surface Modification using TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-TFP ester is a heterobifunctional crosslinker designed for the efficient modification of cell surfaces. This reagent enables a two-step bioorthogonal labeling strategy, providing a powerful tool for cell tracking, targeted drug delivery, and cellular imaging. The molecule consists of three key components:

  • Trans-Cyclooctene (TCO): A strained alkene that reacts with exceptional speed and selectivity with a tetrazine-functionalized molecule via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is among the fastest bioorthogonal reactions known, proceeding rapidly even at low concentrations without the need for a catalyst.[1][2][3]

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms stable covalent amide bonds with primary amines, such as the lysine (B10760008) residues present on cell surface proteins. TFP esters exhibit greater stability towards hydrolysis in aqueous environments compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[4][5]

  • PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol linker that is hydrophilic. This spacer enhances the water solubility of the reagent, reduces potential aggregation, and minimizes steric hindrance between the cell surface and the molecule to be conjugated. The incorporation of PEG linkers is also known to mitigate the cytotoxicity of conjugated molecules.

This two-step labeling approach (amine labeling followed by TCO-tetrazine ligation) allows for the precise attachment of a wide variety of molecules—such as fluorescent dyes, imaging agents, or therapeutic compounds—to the surface of living cells.

Principle of the Method

The cell surface modification process involves two sequential, bioorthogonal steps:

Step 1: Cell Surface "Priming" with this compound Live cells are incubated with the this compound. The amine-reactive TFP ester group covalently attaches the TCO moiety to cell surface proteins by forming stable amide bonds with available primary amine groups (e.g., on lysine side chains).

Step 2: Bioorthogonal Ligation with a Tetrazine Probe The TCO-modified cells are then treated with a molecule of interest that has been conjugated to a tetrazine (Tz). The TCO and tetrazine groups rapidly and specifically react via an IEDDA cycloaddition, forming a stable covalent bond and effectively labeling the cell surface with the desired molecule.

Quantitative Data

The efficiency of this labeling strategy is underpinned by the exceptionally fast kinetics of the TCO-tetrazine ligation.

ParameterValueSource(s)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Reactants trans-Cyclooctene (TCO) and Tetrazine (Tz)
Second-Order Rate Constant (k₂) 1,000 - 1,000,000 M⁻¹s⁻¹
Typical Rate Constant in Aqueous Media ~2000 M⁻¹s⁻¹
Reaction Conditions Physiological pH (6-9), Room Temperature, Catalyst-Free
Byproduct Nitrogen Gas (N₂)

Experimental Protocols

Required Materials

Reagents:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Cells of interest in suspension or adherent culture

  • Appropriate cell culture medium

  • Labeling Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES-Buffered Saline (HBS), pH 8.5-9.0. A 0.1 M sodium bicarbonate buffer (pH 8.5) is also suitable. Note: Do not use buffers containing primary amines like Tris, as they will compete with the labeling reaction.

  • Tetrazine-conjugated molecule of interest (e.g., Tetrazine-Fluorophore)

  • Quenching Solution (optional): 100 mM glycine (B1666218) or Tris buffer to quench any unreacted TFP ester.

  • Wash Buffer: PBS or cell culture medium.

Equipment:

  • Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Spin desalting columns (for protein modification, if applicable)

  • Fluorescence microscope or flow cytometer for analysis

Protocol 1: Cell Surface Modification of Suspension Cells

This protocol provides a starting point for labeling 1 x 10⁶ cells. Optimization may be required depending on the cell type and desired labeling density.

1. Cell Preparation: a. Harvest cells and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold, amine-free Labeling Buffer (pH 8.5). c. Centrifuge again, discard the supernatant, and resuspend the cell pellet in 1 mL of Labeling Buffer to a final concentration of 1 x 10⁶ cells/mL.

2. Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved. b. Dilute the 10 mM stock solution in Labeling Buffer to a working concentration. A final concentration between 100 µM and 500 µM is a good starting point for optimization.

3. TCO Labeling Reaction: a. Add the desired volume of the this compound working solution to the cell suspension. b. Incubate for 30-60 minutes at room temperature with gentle mixing.

4. Washing: a. After incubation, add 10 mL of Wash Buffer to the cell suspension and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step two more times to remove any unreacted TCO reagent. c. Resuspend the TCO-labeled cells in 1 mL of cell culture medium.

5. Tetrazine Ligation: a. Prepare a solution of the tetrazine-conjugated molecule in cell culture medium. A final concentration of 5-25 µM is a typical starting point. b. Add the tetrazine solution to the TCO-labeled cell suspension. c. Incubate for 30 minutes at 37°C. The reaction is often complete in a shorter time due to the fast kinetics. d. Wash the cells twice with Wash Buffer to remove the excess tetrazine probe.

6. Analysis: a. Resuspend the final cell pellet in the appropriate buffer or medium for analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Cell Surface Modification of Adherent Cells

1. Cell Preparation: a. Culture adherent cells in a suitable format (e.g., 6-well plate, chamber slide) until they reach the desired confluency (typically 70-90%). b. Gently aspirate the culture medium and wash the cells twice with pre-warmed, amine-free Labeling Buffer (pH 8.5).

2. TCO Labeling Reaction: a. Prepare the this compound working solution as described in Protocol 1 (Step 2b). b. Add a sufficient volume of the TCO working solution to cover the cell monolayer. c. Incubate for 30-60 minutes at room temperature.

3. Washing: a. Aspirate the labeling solution and wash the cells three times with Wash Buffer.

4. Tetrazine Ligation: a. Prepare the tetrazine-conjugated molecule in complete cell culture medium as described in Protocol 1 (Step 5a). b. Add the tetrazine solution to the cells and incubate for 30 minutes at 37°C.

5. Final Wash and Analysis: a. Aspirate the tetrazine solution and wash the cells twice with Wash Buffer. b. Add fresh culture medium or an appropriate imaging buffer to the cells for analysis.

Visualizations

G cluster_step1 Step 1: Cell Surface Priming cluster_step2 Step 2: Bioorthogonal Ligation LiveCell Live Cells with Surface Proteins (-NH2) TCO_Cell TCO-Modified Cells LiveCell->TCO_Cell Amide Bond Formation TCO_Reagent This compound TCO_Reagent->LiveCell Incubate (pH 8.5-9.0) Tz_Probe Tetrazine-Probe (e.g., Tz-Fluorophore) Labeled_Cell Labeled Cells TCO_Cell->Labeled_Cell IEDDA Cycloaddition Tz_Probe->TCO_Cell Incubate (37°C)

Caption: Workflow for two-step cell surface modification.

reaction_pathway start Cell Surface Protein with Lysine (-NH2) reagent + TCO-PEG12-TFP intermediate TCO-Modified Cell Surface Protein (Stable Amide Bond) start->intermediate Step 1: Acylation (pH 8.5-9.0) tetrazine + Tetrazine-Probe final_product Labeled Cell Surface Protein (Stable Dihydropyridazine Linkage) intermediate->final_product Step 2: IEDDA Click Reaction (Extremely Fast, k > 1000 M⁻¹s⁻¹)

Caption: Chemical logic of the two-step labeling process.

References

Application Notes and Protocols: TCO-PEG12-TFP Ester and Tetrazine Bioorthogonal Reaction for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics and high specificity in complex biological environments. This reaction proceeds efficiently without the need for cytotoxic catalysts, making it an ideal tool for in vivo imaging, pretargeted drug delivery, and the development of sensitive diagnostic agents.

This document provides detailed application notes and protocols for the use of TCO-PEG12-TFP ester, a versatile reagent for introducing the TCO moiety onto biomolecules. The tetrafluorophenyl (TFP) ester provides a stable, amine-reactive handle for the efficient modification of proteins, antibodies, and other biopolymers. The hydrophilic PEG12 linker enhances solubility and minimizes steric hindrance, further optimizing this reagent for biological applications.

Principle of the Reaction

The overall process involves a two-step approach:

  • Biomolecule Modification: The this compound reacts with primary amines (e.g., lysine (B10760008) residues) on a biomolecule of interest to form a stable amide bond. This step effectively "tags" the biomolecule with the TCO group. The TFP ester is less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for the conjugation reaction, especially at a slightly basic pH.[1][2][3][4]

  • Bioorthogonal Ligation: The TCO-modified biomolecule is then introduced to a tetrazine-functionalized probe (e.g., a fluorescent dye or a radioligand). The rapid and highly specific iEDDA reaction "clicks" the probe onto the biomolecule. A key advantage of many tetrazine-fluorophore conjugates is the "turn-on" fluorescence phenomenon, where the fluorescence of the dye is quenched by the tetrazine and is significantly enhanced upon reaction with the TCO group.[5][6]

Quantitative Data

The selection of the appropriate TCO and tetrazine derivatives is critical for optimizing the desired properties of the final conjugate, such as reaction speed, stability, and signal generation. The following tables summarize key quantitative data for the TCO-tetrazine ligation.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹Aqueous buffer, 37°C[7][8][9]
Fluorescence Enhancement Ratio Up to >100-foldUpon reaction with TCO[7]
Quantum Yield (Φ) of Product 0.17 - 0.20For rhodamine-based products[10]

Table 1: General Kinetic and Photophysical Properties of the TCO-Tetrazine Ligation.

PropertyTFP EsterNHS EsterReference
Hydrolytic Stability HigherLower[1][2][3][4]
Optimal pH for Amine Reaction Slightly higher (pH 8-9)Neutral to slightly basic (pH 7-8.5)[3]
Reaction Rate with Amines SimilarSimilar[1]

Table 2: Comparison of TFP and NHS Esters for Amine Modification.

Linker LengthEffect on SolubilityEffect on Reaction KineticsEffect on In Vivo ClearanceReference
Short (e.g., PEG4) Moderate increaseMinimal impactFaster clearance of unbound probe[11]
Long (e.g., PEG12) Significant increaseMay slightly decrease kineticsSlower clearance of unbound probe[7][11]

Table 3: Influence of PEG Linker Length on Probe Properties.

Experimental Protocols

Protocol 1: Modification of a Protein/Antibody with this compound

This protocol describes the general procedure for labeling a protein or antibody with this compound.

Materials:

  • Protein/antibody of interest (in an amine-free buffer, e.g., PBS pH 7.4-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).

  • This compound Stock Solution:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells expressing a target of interest using a TCO-modified antibody and a tetrazine-fluorophore conjugate.

Materials:

  • Cells expressing the target antigen

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-labeled antibody in cell culture medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[12] This allows the antibody to bind to the target antigen.

    • Wash the cells 2-3 times with fresh, pre-warmed cell culture medium to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a 1-5 µM solution of the tetrazine-fluorophore in cell culture medium.[12]

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • The fluorescent signal should develop rapidly as the bioorthogonal ligation occurs. Time-lapse imaging can be performed to monitor the labeling process.

Mandatory Visualizations

cluster_modification Step 1: Biomolecule Modification cluster_ligation Step 2: Bioorthogonal Ligation cluster_application Application Biomolecule Biomolecule (e.g., Antibody) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Amine Reaction (pH 7.4-8.0) TCO_PEG12_TFP This compound TCO_PEG12_TFP->TCO_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule TCO_Biomolecule->Labeled_Biomolecule iEDDA Reaction (Click Chemistry) Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Labeled_Biomolecule Imaging Bioimaging Labeled_Biomolecule->Imaging

Caption: Workflow for biomolecule labeling using this compound and a tetrazine probe.

cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase TCO_Antibody TCO-Antibody (e.g., anti-HER2) Tumor_Cell Tumor Cell (HER2+) TCO_Antibody->Tumor_Cell Binding to Target Unbound_Antibody Unbound TCO-Antibody TCO_Antibody->Unbound_Antibody PET_Signal PET Signal Tumor_Cell->PET_Signal Clearance1 Systemic Clearance Unbound_Antibody->Clearance1 Tetrazine_PET Tetrazine-PET Probe (e.g., 89Zr-Tetrazine) Tetrazine_PET->Tumor_Cell iEDDA Reaction Unbound_Probe Unbound PET Probe Tetrazine_PET->Unbound_Probe Clearance2 Rapid Renal Clearance Unbound_Probe->Clearance2

Caption: Pre-targeted PET imaging workflow for HER2-positive cancer.[10][13][14][15]

References

Application Notes: TCO-PEG12-TFP Ester for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TCO-PEG12-TFP ester is a heterobifunctional crosslinker designed for the precise and efficient construction of targeted drug delivery systems. This reagent incorporates three key functional elements: a Trans-Cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer, and an amine-reactive tetrafluorophenyl (TFP) ester. This combination enables a powerful two-step bioconjugation strategy rooted in bioorthogonal click chemistry, offering significant advantages in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs).

The TFP ester allows for the covalent attachment of the linker to primary amines on targeting moieties like antibodies, forming a stable amide bond. TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher conjugation efficiencies and reproducibility.[1][2] The PEG12 spacer enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3] The TCO group is the bioorthogonal reaction partner for a tetrazine-modified payload. The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4] This chemoselective ligation ensures that the cytotoxic payload is attached specifically to the TCO-modified targeting protein.

These properties make this compound an ideal tool for researchers in drug development, enabling the creation of well-defined and potent targeted therapeutics.

Mechanism of Action

The utility of this compound in targeted drug delivery is based on a two-stage process. The first stage involves the modification of a targeting biomolecule, and the second is the bioorthogonal conjugation of a therapeutic payload.

  • Amine Modification of the Targeting Moiety: The TFP ester end of the linker reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on the surface of a targeting protein, such as a monoclonal antibody. This reaction forms a stable amide bond, covalently attaching the TCO-PEG12 moiety to the antibody. The reaction is typically carried out in a slightly basic buffer (pH 7-9).

  • Bioorthogonal "Click" Conjugation: The TCO-functionalized antibody is then introduced to a tetrazine-modified payload. The TCO and tetrazine groups undergo a rapid and irreversible inverse-electron-demand Diels-Alder cycloaddition. This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The result is a precisely constructed antibody-drug conjugate where the drug is attached via a stable linker.

Data Presentation

The following tables summarize key quantitative data related to the performance of the TFP ester and the TCO-tetrazine click chemistry, which are central to the application of this compound.

Table 1: Comparative Stability of TFP Ester vs. NHS Ester

pHFunctional GroupHalf-life (minutes)Fold Increase in Stability (TFP vs. NHS)
7.0TFP Ester> 1000~1.9x
NHS Ester~540
8.0TFP Ester~750~3.0x
NHS Ester~250
10.0TFP Ester~360~8.5x
NHS Ester~39
Data adapted from a study on self-assembled monolayers, demonstrating the relative hydrolysis rates.

Table 2: Reaction Kinetics of TCO and Tetrazine Derivatives

Tetrazine DerivativeSecond-Order Rate Constant (k) in PBS at 37°C (M⁻¹s⁻¹)
Various Hydrogen Substituted Tetrazinesup to 30,000
Various Disubstituted Tetrazines200 - 2,000
The reaction between TCO and tetrazine is among the fastest bioorthogonal reactions known. The specific rate can vary based on the substituents on the tetrazine ring.

Experimental Protocols

Protocol 1: Modification of an Antibody with this compound

This protocol details the steps for labeling a monoclonal antibody (mAb) with this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.

  • Antibody Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the TCO-labeled Antibody:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.

    • Collect the purified TCO-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be determined by reacting the TCO-antibody with a tetrazine-fluorophore and measuring the absorbance, or by using mass spectrometry.

Protocol 2: Conjugation of a Tetrazine-Payload to a TCO-labeled Antibody

This protocol describes the "click" reaction between the TCO-labeled antibody and a tetrazine-modified payload.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1)

  • Tetrazine-modified payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled antibody in the Reaction Buffer.

    • Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Click Reaction:

    • Add a 1.5- to 3-fold molar excess of the tetrazine-payload solution to the TCO-labeled antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • If necessary, purify the ADC from the excess tetrazine-payload using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the final ADC product to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation mAb Monoclonal Antibody (mAb) reaction1 Amine-TFP Ester Reaction (pH 7.2-8.0, 1-2h RT) mAb->reaction1 reagent This compound reagent->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 TCO_mAb TCO-labeled mAb reaction2 TCO-Tetrazine Click Reaction (pH 7.4, 30-60 min RT) TCO_mAb->reaction2 purification1->TCO_mAb Tz_payload Tetrazine-Payload Tz_payload->reaction2 purification2 Purification (SEC/Desalting) reaction2->purification2 ADC Antibody-Drug Conjugate (ADC) purification2->ADC

Caption: Workflow for creating an ADC using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell receptor Tumor Antigen (e.g., HER2, TROP2) endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage dna_damage DNA Damage payload_release->dna_damage 5. Target Engagement apoptosis Apoptosis dna_damage->apoptosis 6. Cell Death ADC Antibody-Drug Conjugate (ADC) ADC->receptor 1. Binding

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Labeling Peptides with TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of peptides with TCO-PEG12-TFP ester. This reagent enables the introduction of a trans-cyclooctene (B1233481) (TCO) moiety onto a peptide via reaction with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues). The incorporated TCO group can then undergo a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This two-step strategy is a cornerstone of modern bioconjugation, facilitating the creation of well-defined peptide conjugates for a wide range of applications, including targeted drug delivery, in vivo imaging, and the study of cellular signaling pathways.[2][3][4]

The this compound features a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group with enhanced stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[5][6] The hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer improves the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which is crucial for the subsequent ligation to a tetrazine-containing molecule.[7]

Reaction Principle

The labeling process involves two key chemical transformations:

  • Amine Acylation: The TFP ester of the TCO-PEG12-TFP reagent reacts with a primary amine on the peptide to form a stable amide bond. This reaction is pH-dependent, with optimal reactivity typically observed between pH 7 and 9.

  • Bioorthogonal TCO-Tetrazine Ligation: The TCO group introduced onto the peptide reacts specifically and rapidly with a tetrazine-labeled molecule (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent) via an IEDDA reaction. This "click chemistry" reaction is characterized by its exceptional speed (with second-order rate constants up to 10^6 M⁻¹s⁻¹), high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

Quantitative Data Summary

The efficiency of peptide labeling and the subsequent TCO-tetrazine ligation are critical for producing well-defined conjugates. The following table summarizes key quantitative parameters. Note that the specific values for labeling efficiency and yield should be determined empirically for each peptide and set of reaction conditions.

ParameterThis compound LabelingTCO-Tetrazine LigationKey Considerations
Molar Excess of Reagent 10- to 20-fold molar excess over the peptide.1.5- to 5-fold molar excess of tetrazine over the TCO-labeled peptide.Higher excess can drive the reaction to completion but may complicate purification.
Typical Reaction Time 1-4 hours at room temperature or overnight at 4°C.30-60 minutes at room temperature.Reaction progress can be monitored by HPLC or mass spectrometry.
Optimal pH 7.0 - 9.06.0 - 9.0Amine-free buffers are essential for the labeling step.
Reaction Kinetics (k₂) N/A (Amide bond formation)Up to 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions.[2]
Labeling Efficiency >90% (empirically determined)>99% (with optimized conditions)Can be quantified by mass spectrometry or HPLC.[8][9]
Stability of TCO group Stable in aqueous buffers at 4°C for weeks.[7]N/AAvoid prolonged exposure to acidic conditions or thiols.[6]

Experimental Protocols

Protocol 1: Labeling a Peptide with this compound

This protocol describes the general procedure for conjugating this compound to a peptide containing a primary amine.

Materials:

  • Peptide of interest (lyophilized)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer such as HEPES or bicarbonate buffer, pH 7-9)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., desalting columns, HPLC system)

Procedure:

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Purification of the TCO-labeled Peptide:

    • Remove the excess, unreacted reagent and byproducts by a desalting spin column, dialysis, or preparative reverse-phase HPLC. For peptides, HPLC is the recommended method for achieving high purity.

    • HPLC Purification:

      • Use a C18 column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized for the specific peptide.

      • Monitor the elution profile at 214 nm and 280 nm.

      • Collect fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the purified TCO-labeled peptide for storage.

Protocol 2: TCO-Tetrazine Click Chemistry Reaction

This protocol describes the bioorthogonal reaction between the TCO-labeled peptide and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled peptide

  • Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the purified TCO-labeled peptide in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the solution of the TCO-labeled peptide.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine in the visible range (typically 510-550 nm) using a spectrophotometer.[1]

  • Purification of the Final Conjugate:

    • If necessary, purify the final peptide conjugate from any unreacted tetrazine reagent using a desalting spin column or HPLC, as described in Protocol 1.

  • Storage:

    • Store the final conjugate at -20°C or -80°C.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Hydrolysis of TFP ester: Reagent exposed to moisture.Allow the this compound vial to come to room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before use.
Incorrect pH of Reaction Buffer: pH is too low, leading to protonation of primary amines.Ensure the pH of the Reaction Buffer is between 7.0 and 9.0.
Presence of primary amines in the buffer: Tris or glycine (B1666218) buffers will compete with the peptide for the TFP ester.Use an amine-free buffer such as phosphate, HEPES, or bicarbonate.
Low peptide concentration: Reduces the rate of the bimolecular reaction.Increase the concentration of the peptide in the reaction mixture (1-5 mg/mL is recommended).
No Reaction in TCO-Tetrazine Ligation Isomerization of TCO to CCO: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene.Use the TCO-labeled peptide as soon as possible after purification. Store at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[6]
Degradation of tetrazine: Some tetrazines can be unstable in aqueous media.Use freshly prepared tetrazine solutions.
Multiple Products or Heterogeneity Multiple labeling sites on the peptide: Peptides with multiple lysine residues or a free N-terminus can be labeled at multiple positions.To achieve site-specific labeling, consider using a peptide with a single primary amine or employing protecting group strategies during peptide synthesis.
Peptide aggregation: Can lead to incomplete reactions.The PEG12 spacer is designed to minimize aggregation. If aggregation persists, consider optimizing buffer conditions (e.g., adding mild detergents).
Difficulty in Purifying Labeled Peptide Similar properties of labeled and unlabeled peptide: Makes separation by HPLC challenging.Optimize the HPLC gradient to improve resolution. Ensure the mass of the labeled peptide is confirmed by mass spectrometry to identify the correct peak.

Visualizations

G Experimental Workflow for Peptide Labeling and Conjugation cluster_0 Step 1: Peptide Labeling cluster_1 Step 2: TCO-Tetrazine Ligation Peptide Peptide in Amine-Free Buffer (pH 7-9) Incubate_Labeling Incubate 1-4h @ RT Peptide->Incubate_Labeling TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Incubate_Labeling Quench Quench with Tris Buffer Incubate_Labeling->Quench Purify_TCO Purify by HPLC Quench->Purify_TCO TCO_Peptide TCO-Labeled Peptide Purify_TCO->TCO_Peptide Incubate_Ligation Incubate 30-60 min @ RT TCO_Peptide->Incubate_Ligation Tetrazine Tetrazine-Molecule (e.g., Fluorophore) Tetrazine->Incubate_Ligation Purify_Final Purify (Optional) Incubate_Ligation->Purify_Final Final_Conjugate Final Peptide Conjugate Purify_Final->Final_Conjugate

Caption: Workflow for peptide labeling and bioorthogonal conjugation.

Ras_Signaling Application Example: Studying Ras Signaling Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_labeling_outside EGFR EGFR Ras Ras-GDP (Inactive) EGFR->Ras Activates (GEF) Ras_Active Ras-GTP (Active) Ras->Ras_Active GDP/GTP Exchange Raf Raf Ras_Active->Raf Binds & Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus EGF EGF (Growth Factor) EGF->EGFR Binds TCO_Peptide TCO-Peptide Inhibitor TCO_Peptide->Ras_Active Targets Labeled_Inhibitor Labeled Inhibitor Tetrazine_Fluorophore Tetrazine-Fluorophore Labeled_Inhibitor->Ras_Active Visualize Interaction

Caption: Studying the Ras signaling pathway with a labeled peptide.

References

Application Notes and Protocols for TCO-PEG12-TFP Ester in Live-Cell Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering exceptionally rapid reaction kinetics without the need for a cytotoxic catalyst.[1] This powerful ligation has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems, including living cells. TCO-PEG12-TFP ester is a versatile reagent designed to leverage this chemistry for live-cell imaging applications. It features a reactive TCO moiety for click chemistry, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer to enhance solubility and minimize steric hindrance, and an amine-reactive tetrafluorophenyl (TFP) ester for covalent conjugation to biomolecules such as proteins and antibodies.[1] The TFP ester offers greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[2]

These application notes provide detailed protocols for utilizing this compound in live-cell imaging, with a focus on studying signaling pathways, along with quantitative data to guide experimental design.

Principle of the Method

The use of this compound in live-cell imaging typically follows a two-step "pre-targeting" strategy. First, a biomolecule of interest is covalently modified with the TCO group via the amine-reactive TFP ester. This can be achieved by labeling purified proteins in vitro before introducing them to cells, or by directly labeling cellular proteins. For intracellular targets, a common approach involves the genetic incorporation of a TCO-bearing unnatural amino acid into the protein of interest.[3]

Following the introduction of the TCO-tagged biomolecule, a cell-permeable, tetrazine-conjugated fluorescent probe is added. The highly rapid and specific iEDDA reaction between the TCO and the tetrazine results in the covalent attachment of the fluorophore to the target biomolecule, enabling its visualization by fluorescence microscopy.[1] Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched by the tetrazine moiety and is significantly enhanced upon reaction with a TCO group.[4][5] This "turn-on" effect is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, often eliminating the need for wash steps.[4][6]

Data Presentation

Quantitative Data for TCO-Tetrazine Ligation

The kinetics of the TCO-tetrazine reaction are a key advantage for live-cell applications, allowing for efficient labeling at low concentrations. The table below summarizes important quantitative parameters.

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Varies with TCO isomer, tetrazine substituents, and solvent. Enables rapid labeling at low µM to nM concentrations.[1]
Fluorescence Enhancement (Turn-On Ratio) Up to >100-foldDependent on the specific tetrazine-fluorophore pair. For example, an Oregon Green-tetrazine probe showed a >100-fold increase in fluorescence upon reaction with TCO.[5]
Excitation/Emission Maxima Dependent on FluorophoreFor instance, BODIPY-FL has an excitation maximum of ~503 nm and an emission maximum of ~509 nm.[7]
Molar Extinction Coefficient (ε) Dependent on FluorophoreBODIPY-FL has a molar extinction coefficient of ~80,000 M⁻¹cm⁻¹.[7]
Fluorescence Quantum Yield (Φ) Dependent on FluorophoreThe quantum yield of BODIPY-FL is approximately 0.9.[7]

Experimental Protocols

Protocol 1: Labeling of Purified Protein with this compound

This protocol describes the modification of a purified protein with this compound for subsequent introduction into live cells (e.g., via microinjection or electroporation).

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The TCO-labeled protein is now ready for use.

Protocol 2: Live-Cell Imaging of a TCO-Labeled Intracellular Protein

This protocol outlines a general procedure for imaging an intracellular protein that has been tagged with a TCO group, for instance, through the genetic incorporation of a TCO-lysine residue.[3]

Materials:

  • Mammalian cells expressing the TCO-tagged protein of interest, cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Tetrazine-fluorophore conjugate (e.g., SiR-tetrazine, TMR-tetrazine) with good cell permeability.

  • Stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1-10 mM).

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets and environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-tagged protein on glass-bottom dishes suitable for high-resolution microscopy until they reach the desired confluency (e.g., 60-80%).

  • Labeling Solution Preparation: Prepare the labeling solution by diluting the tetrazine-fluorophore stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 1-10 µM, but this should be optimized.

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe. For fluorogenic probes, this step may be optional or require less stringent washing.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells on the fluorescence microscope using the appropriate laser lines and emission filters for the chosen fluorophore. Acquire images over time to observe dynamic processes.

Visualization of Signaling Pathways and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers.[8] Live-cell imaging techniques are instrumental in dissecting the spatiotemporal dynamics of EGFR signaling. The TCO-tetrazine ligation can be employed to label components of this pathway for visualization. For example, EGF can be labeled with TCO and then visualized upon binding to EGFR on the cell surface using a tetrazine-fluorophore. Alternatively, intracellular components like Grb2 or Sos1 could be tagged with a TCO-amino acid for intracellular imaging.

EGFR_Signaling EGF EGF-TCO EGFR EGFR EGF->EGFR Binding Tetrazine Tetrazine Fluorophore EGF->Tetrazine Click Reaction P_EGFR p-EGFR Dimer EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruitment Sos1 Sos1 Grb2->Sos1 Activation Ras Ras Sos1->Ras GDP/GTP Exchange Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation

Caption: EGFR signaling pathway initiated by TCO-labeled EGF binding.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for labeling and imaging a TCO-modified protein in live cells.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging conjugate 1. Conjugate Protein of Interest with this compound (or express TCO-aa tagged protein) culture 2. Culture Cells on Imaging Dish add_probe 3. Add Cell-Permeable Tetrazine-Fluorophore culture->add_probe incubate 4. Incubate (15-60 min) add_probe->incubate wash 5. Wash to Remove Unbound Probe incubate->wash acquire 6. Live-Cell Fluorescence Microscopy wash->acquire analyze 7. Image Analysis acquire->analyze

Caption: General experimental workflow for live-cell imaging.

Logical Relationship of the Bioorthogonal Reaction

This diagram illustrates the two-step nature of the bioorthogonal labeling process.

Bioorthogonal_Reaction Protein Target Protein TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine Coupling TCO_Ester This compound TCO_Ester->TCO_Protein Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein iEDDA Click Reaction Tetrazine_Dye Tetrazine-Fluorophore Tetrazine_Dye->Labeled_Protein

Caption: Bioorthogonal labeling via amine coupling and click chemistry.

References

Application Notes and Protocols for Amine-Reactive Labeling Using TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of TCO-PEG12-TFP ester in the amine-reactive labeling of proteins and other biomolecules. This reagent is a key component in a two-step bioconjugation strategy, enabling the introduction of a trans-cyclooctene (B1233481) (TCO) moiety for subsequent bioorthogonal ligation with tetrazine-functionalized molecules. The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2][3][4]

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components:

  • Trans-Cyclooctene (TCO): A strained alkyne that rapidly reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, proceeding with exceptional kinetics and high selectivity in complex biological environments without the need for a copper catalyst.[5][6][7]

  • Polyethylene Glycol (PEG12) Spacer: A 12-unit PEG linker that imparts hydrophilicity to the molecule. This improves the water solubility of the reagent and the resulting conjugate, prevents aggregation, and provides a flexible spacer arm to reduce steric hindrance during the subsequent ligation step.[1][2][5][8]

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins. TFP esters offer improved stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1][3]

This reagent is particularly valuable for applications in proteomics, drug delivery, molecular imaging, and the development of antibody-drug conjugates (ADCs).[2][4]

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the this compound to the protein. The following tables provide a summary of typical reaction parameters and expected outcomes. Optimal conditions should be empirically determined for each specific application.

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[8][9]
Molar Excess of this compound10- to 50-foldStart with a 20-fold excess and optimize as needed.[8][10]
Reaction pH7.0 - 9.0The reaction is favored at neutral to slightly basic pH.[8][11]
Reaction TemperatureRoom Temperature or 4°CIncubation on ice can be extended to overnight.[11]
Incubation Time1 - 2 hours at RT; Overnight at 4°CLonger incubation times may improve efficiency, especially at lower temperatures.[8][11]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~917.97 g/mol [12][13][14]
Purity≥95%[2]
Storage-20°C, protected from light and moisture[14][15][16]
SolubilitySoluble in anhydrous DMSO or DMF[8][10][13]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; HEPES buffer)[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting spin column or dialysis equipment for purification[8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free reaction buffer at a concentration of 1-5 mg/mL.[8]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.[7]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7][8] Vortex to ensure the reagent is fully dissolved.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the dissolved this compound to the protein solution.[7][8] For example, for 1 mL of a 1 mg/mL solution of a 150 kDa protein, you would add a specific volume of the 10 mM stock solution to achieve this molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[7][8]

    • Incubate for 5-15 minutes at room temperature.[8][10]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[8]

  • Storage:

    • Store the purified TCO-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol outlines the subsequent reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A molar excess of 1.5 to 10 equivalents of the tetrazine reagent is often recommended to drive the reaction to completion.[11]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[7] The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[7]

  • Purification (if necessary):

    • If the tetrazine reagent was used in excess, the final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove the unreacted tetrazine molecule.

Visualizations

Reaction Mechanism

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein Labeled_Protein TCO-labeled Protein Protein->Labeled_Protein Primary Amine (e.g., Lysine) TCO_Ester This compound TCO_Ester->Labeled_Protein TFP Tetrafluorophenol (Leaving Group) Labeled_Protein->TFP Tetrazine Tetrazine-Molecule Final_Conjugate Final Conjugate Tetrazine->Final_Conjugate N2 N2 Gas Final_Conjugate->N2 Labeled_Protein_2 TCO-labeled Protein Labeled_Protein_2->Final_Conjugate IEDDA Click Reaction

Caption: Reaction scheme for two-step protein conjugation.

Experimental Workflow

Start Start Buffer_Exchange 1. Buffer Exchange Protein (if necessary) Start->Buffer_Exchange Prepare_Reagent 2. Prepare this compound (10 mM in DMSO/DMF) Buffer_Exchange->Prepare_Reagent Labeling 3. Add TCO Ester to Protein (20x molar excess) Prepare_Reagent->Labeling Incubate 4. Incubate (1-2h at RT or overnight at 4°C) Labeling->Incubate Quench 5. Quench Reaction (1M Tris-HCl) Incubate->Quench Purify 6. Purify (Desalting Column/Dialysis) Quench->Purify Click_Reaction 7. Add Tetrazine-Molecule Purify->Click_Reaction Final_Purification 8. Final Purification (e.g., SEC) Click_Reaction->Final_Purification End End Final_Purification->End

Caption: Workflow for TCO labeling and ligation.

Component Relationships

TCO_Ester This compound TCO TCO Moiety TCO_Ester->TCO contains PEG12 PEG12 Spacer TCO_Ester->PEG12 contains TFP_Ester TFP Ester TCO_Ester->TFP_Ester contains Tetrazine Tetrazine Molecule TCO->Tetrazine reacts with Protein Protein (with Primary Amines) TFP_Ester->Protein reacts with

Caption: Key components and their interactions.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-PEG12-TFP ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-TFP ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions and address common challenges, such as low yield.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a frequent issue in bioconjugation. The following section addresses potential causes and provides systematic solutions to enhance the efficiency of your this compound conjugations.

Question: Why is my conjugation yield with this compound consistently low?

Answer: Low conjugation yield can stem from several factors, primarily related to the hydrolysis of the TFP ester, suboptimal reaction conditions, or the quality of the reagents. Here are the most common causes and their solutions:

  • Hydrolysis of the TFP Ester: The tetrafluorophenyl (TFP) ester is susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired conjugation to primary amines.[1][2][3] While TFP esters are generally more stable against hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, their stability is still a critical factor.[4]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is crucial for efficient conjugation.[2][5] Additionally, the presence of competing nucleophiles in the buffer can significantly reduce yield.

  • Reagent Quality and Handling: The purity and proper handling of both the this compound and the molecule to be conjugated are essential for a successful reaction.

  • Stoichiometry of Reactants: An inappropriate molar ratio of the this compound to your target molecule can lead to incomplete labeling.[1]

  • Concentration of Reactants: Dilute reaction conditions can favor hydrolysis over the intended bimolecular conjugation.[1][2]

Below is a diagram illustrating the competing reaction pathways for the TFP ester.

TCO_PEG_TFP This compound Conjugate Stable Amide Bond (Desired Product) TCO_PEG_TFP->Conjugate Conjugation Inactive_Ester Inactive Carboxylic Acid TCO_PEG_TFP->Inactive_Ester Hydrolysis Target_Amine Target Primary Amine (e.g., Protein-NH2) Target_Amine->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->Inactive_Ester

Caption: Competing reaction pathways for TFP esters.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions you may have during your experiments.

Q1: What is the optimal pH for conjugation with this compound?

The optimal pH range for TFP ester conjugation to primary amines is typically between 7.2 and 8.5.[2] A pH below 7.2 can lead to the protonation of primary amines, rendering them unreactive.[2] Conversely, a pH above 8.5 can accelerate the rate of TFP ester hydrolysis, which will reduce the conjugation yield.[2][6][7]

pH LevelEffect on Primary AminesEffect on TFP Ester StabilityRecommendation
< 7.2 Protonated and unreactiveMore stableNot recommended
7.2 - 8.5 Deprotonated and reactiveModerate stabilityOptimal Range
> 8.5 Deprotonated and reactiveProne to rapid hydrolysisNot recommended

Q2: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary or secondary amines, as these will compete with your target molecule for reaction with the TFP ester.[1][8]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[2]

  • HEPES[2]

  • Borate[2]

  • Carbonate/Bicarbonate[2]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[1][8]

  • Glycine[1][8]

If your protein of interest is in an incompatible buffer, a buffer exchange is necessary prior to starting the conjugation.[1][8]

Q3: How should I prepare and store the this compound?

This compound is sensitive to moisture.[9] To prevent hydrolysis, it is crucial to equilibrate the vial to room temperature before opening.[9] For long-term storage, it is recommended to store the reagent at -20°C.[10][11][12] The reagent should be dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF immediately before use.[5][9][13] Any unused portion of the reconstituted reagent should be discarded.[9]

Q4: What molar excess of this compound should I use?

The optimal molar ratio of TFP ester to your target molecule can vary. It is advisable to perform titration experiments with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the best ratio for your specific application.[1] For antibody conjugations, a 15-fold molar excess is a common starting point.[13]

Molar Excess of TFP EsterPotential Outcome
Low (e.g., 1-5 fold) Incomplete labeling, low yield
Moderate (e.g., 10-20 fold) Often optimal for sufficient labeling
High (e.g., >20 fold) Potential for over-labeling, protein precipitation, and increased non-specific reactions[1]

Q5: My protein is precipitating after adding the TFP ester. What can I do?

Protein precipitation can be caused by a high concentration of the organic solvent used to dissolve the TFP ester or by over-labeling of the protein.[1]

  • Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) to a minimum, typically between 0.5% and 10%.[1]

  • Reduce Molar Excess: Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility, leading to aggregation.[1] Try reducing the molar excess of the TFP ester or shortening the reaction time.[1]

  • PEGylation Advantage: The this compound already contains a hydrophilic PEG12 linker, which helps to increase the hydrophilicity of the final conjugate and reduce the risk of precipitation compared to more hydrophobic linkers.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general workflow for conjugating this compound to a protein.

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a recommended conjugation buffer such as PBS at pH 7.4.[1][8]

  • Prepare Protein Solution: Adjust the concentration of your protein in the conjugation buffer. Higher protein concentrations can favor the conjugation reaction over hydrolysis.[1][2]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[13]

  • Conjugation Reaction: Add the desired molar excess of the dissolved TFP ester to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or on ice for 2 hours.[13]

  • Quench Reaction: Add a quenching reagent, such as 1M Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted TFP ester.[13] Incubate for 15-30 minutes.[13]

  • Purification: Remove excess, unreacted TFP ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[9][13]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Buffer_Exchange Buffer Exchange (if needed) Prepare_Protein Prepare Protein Solution Buffer_Exchange->Prepare_Protein Conjugation Conjugation Reaction Prepare_Protein->Conjugation Prepare_TFP Prepare TFP Ester Solution Prepare_TFP->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate Quench->Purify

Caption: General experimental workflow for TFP ester bioconjugation.

Troubleshooting Decision Tree

If you are experiencing low yield, use the following decision tree to diagnose the potential issue.

Start Low Conjugation Yield Check_Buffer Is the buffer amine-free (e.g., no Tris or glycine)? Start->Check_Buffer Yes1 Yes Check_Buffer->Yes1 No1 No Check_Buffer->No1 Check_pH Is the pH between 7.2 and 8.5? Yes2 Yes Check_pH->Yes2 No2 No Check_pH->No2 Check_Reagent Was the TFP ester fresh and handled properly? Yes3 Yes Check_Reagent->Yes3 No3 No Check_Reagent->No3 Check_Molar_Ratio Is the molar ratio optimized? Yes4 Yes Check_Molar_Ratio->Yes4 No4 No Check_Molar_Ratio->No4 Check_Concentration Is the protein concentration adequate? Solution5 Increase protein concentration. Check_Concentration->Solution5 No End Consult further technical support. Check_Concentration->End Yes Yes1->Check_pH Solution1 Perform buffer exchange. No1->Solution1 Yes2->Check_Reagent Solution2 Adjust pH to optimal range. No2->Solution2 Yes3->Check_Molar_Ratio Solution3 Use fresh, properly stored TFP ester. No3->Solution3 Yes4->Check_Concentration Solution4 Titrate molar excess. No4->Solution4

Caption: Troubleshooting decision tree for low conjugation yield.

References

Optimizing TCO-PEG12-TFP Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-TFP ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of a TFP ester with a primary amine is slightly basic, typically in the range of 7.5 to 8.5.[1] At a lower pH, the primary amine will be protonated, reducing its nucleophilicity and slowing down the reaction rate. Conversely, a significantly higher pH (above 8.5-9.0) increases the rate of hydrolysis of the TFP ester, which can compete with the desired amine reaction and reduce your yield.[2][3]

Q2: What are the best buffers to use for this reaction?

A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the TFP ester. Commonly recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[4][5] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[4]

Q3: How should I dissolve and store the this compound?

A3: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5] The reagent should be dissolved in a fresh, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][6] Stock solutions in anhydrous solvents can be stored for a few days at -20°C but are best used fresh.[5]

Q4: What is the advantage of using a TFP ester over an NHS ester?

A4: TFP esters are more stable in aqueous solutions, particularly at the basic pH required for efficient amine labeling, compared to N-hydroxysuccinimide (NHS) esters.[7][8][9] This increased stability towards hydrolysis results in more efficient and reproducible labeling of biomolecules.[9] For example, at pH 10, the half-life of a TFP ester on a surface was found to be almost 10-fold longer than that of an NHS ester.[2]

Q5: What is the purpose of the PEG12 spacer?

A5: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer serves several important functions. It increases the water solubility of the TCO-ester reagent and the resulting conjugate, which can help prevent aggregation.[9][10] The PEG spacer also provides a flexible connection that minimizes steric hindrance, allowing the TCO group to be more accessible for subsequent click reactions with a tetrazine-containing molecule.[9][10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Efficiency Inactive TFP ester due to moisture: The TFP ester has hydrolyzed due to exposure to water.Always allow the TFP ester vial to warm to room temperature before opening to prevent condensation.[4][5] Use fresh, anhydrous DMSO or DMF to prepare the stock solution immediately before use.[4][6]
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule.Perform a buffer exchange of your protein or molecule into an amine-free buffer such as PBS, borate, or carbonate buffer.[4]
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the amine and reduced nucleophilicity.Ensure the reaction buffer pH is between 7.5 and 8.5 for optimal reaction efficiency.[1]
Insufficient molar excess of this compound: The concentration of the labeling reagent is too low to drive the reaction to completion.Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for antibodies.[12]
Protein/Molecule Aggregation or Precipitation High degree of labeling: Over-labeling can alter the physicochemical properties of the protein, leading to aggregation.Reduce the molar excess of the TFP ester or decrease the reaction time.
High concentration of organic solvent: The volume of DMSO or DMF added to the reaction is too high.Keep the volume of the organic solvent below 10% of the total reaction volume.[12]
Unfavorable buffer conditions: The buffer composition or ionic strength is not optimal for your specific protein.Optimize the buffer composition, pH, and ionic strength.
Free this compound in Final Product Inadequate purification: The method used to remove unreacted TFP ester is not efficient enough.Use size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove excess, unreacted reagent.[4][12]
Reaction not quenched: Unreacted TFP ester continues to hydrolyze or react during storage.Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50-100 mM.[4]

Quantitative Data Summary

Table 1: Comparison of TFP and NHS Ester Hydrolysis Half-Life on a Self-Assembled Monolayer

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.014,0007,400
8.02,700900
10.038039
(Data adapted from a study on self-assembled monolayers, providing a relative comparison of stability.)[2]

Table 2: Recommended Reaction Parameters for this compound Conjugation to an Antibody

ParameterRecommended ValueNotes
Protein Concentration 2-5 mg/mLHigher concentrations can improve labeling efficiency.[12]
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Carbonate)Avoid Tris and glycine.[4]
Reaction pH 7.5 - 8.5Balances amine reactivity and ester hydrolysis.[1]
Molar Excess of TFP Ester 10- to 20-foldMay require optimization for your specific protein.[12]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally faster, but 4°C can be used to slow down hydrolysis and for sensitive proteins.
Reaction Time 1-2 hoursCan be adjusted based on the reactivity of the protein and the desired degree of labeling.[12]
Quenching Reagent 50-100 mM Tris-HCl or hydroxylamineStops the reaction by consuming unreacted TFP ester.[4]

Detailed Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for other proteins or molecules.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting column with an appropriate molecular weight cutoff)

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable amine-free reaction buffer (e.g., PBS, pH 8.0).

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[12]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[4] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[12]

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. Ensure the final concentration of DMSO is less than 10% of the total reaction volume to avoid protein precipitation.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[12] Alternatively, the reaction can be performed at 4°C for 4 hours to overnight.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted TFP ester is consumed.[12]

  • Purification of the Conjugate:

    • Remove the unreacted this compound and quenching reagent using a desalting column or dialysis.

    • For a desalting column, equilibrate the column with PBS according to the manufacturer's instructions. Apply the reaction mixture and elute with PBS. The labeled antibody will typically elute first.[12]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate, if applicable for your downstream application.

    • Store the purified TCO-labeled antibody at 4°C, protected from light. For long-term storage, follow the recommended conditions for your specific antibody, which may include freezing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) conjugation Conjugation Reaction (Add TFP Ester to Antibody) antibody_prep->conjugation reagent_prep This compound Stock Solution Preparation reagent_prep->conjugation incubation Incubation (1-2h at RT) conjugation->incubation quenching Quenching (Add Tris Buffer) incubation->quenching purification Purification (Desalting Column) quenching->purification characterization Characterization & Storage purification->characterization

Caption: Experimental workflow for labeling an antibody with this compound.

troubleshooting_workflow start Low Labeling Efficiency check_reagents Check Reagents & Buffers start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_purification Review Purification start->check_purification reagent_issue TFP Ester Hydrolyzed? Amine-free Buffer Used? check_reagents->reagent_issue conditions_issue pH Optimal (7.5-8.5)? Molar Excess Sufficient? check_conditions->conditions_issue purification_issue Purification Method Appropriate? check_purification->purification_issue solution_reagent Use Fresh Anhydrous Solvent Buffer Exchange Protein reagent_issue->solution_reagent Yes solution_conditions Adjust pH Increase Molar Excess conditions_issue->solution_conditions Yes solution_purification Use Desalting Column or Dialysis purification_issue->solution_purification Yes

Caption: Troubleshooting workflow for low labeling efficiency.

reaction_pathway cluster_factors Influencing Factors reactants This compound + R-NH2 (Primary Amine) desired_product TCO-PEG12-NH-R (Stable Amide Bond) reactants->desired_product Acylation (pH 7.5-8.5) side_product TCO-PEG12-COOH (Hydrolyzed Ester) reactants->side_product Hydrolysis (competing reaction, rate increases with pH) pH pH pH->reactants temperature Temperature temperature->reactants molar_ratio Molar Ratio molar_ratio->reactants buffer Buffer Composition buffer->reactants

Caption: Key factors influencing the this compound reaction with a primary amine.

References

Preventing hydrolysis of TCO-PEG12-TFP ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCO-PEG12-TFP ester for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation.[1][2] It contains three key components:

  • TCO (trans-cyclooctene): A reactive group that participates in very fast and specific "click chemistry" reactions with tetrazines.[3][4] This is often used for attaching the labeled molecule to another molecule of interest.

  • PEG12 (12-unit polyethylene (B3416737) glycol): A hydrophilic spacer that increases the water solubility of the molecule and reduces steric hindrance, which can improve the efficiency of subsequent reactions.[5][6]

  • TFP (2,3,5,6-tetrafluorophenyl) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides.[7][8]

It is commonly used to introduce a TCO group onto a biomolecule for subsequent bioorthogonal ligation.[3]

Q2: Why am I experiencing low labeling efficiency with my this compound?

A2: Low labeling efficiency can be due to several factors, but a primary suspect is the hydrolysis of the TFP ester. The TFP ester is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it unable to react with the amine groups on your biomolecule.[9] Other factors include suboptimal pH, the presence of competing nucleophiles in your buffer, or issues with the biomolecule itself.

Q3: How is TFP ester different from the more common NHS ester?

A3: Both TFP and N-hydroxysuccinimide (NHS) esters are used for amine labeling. However, TFP esters are generally more stable in aqueous solutions, especially at the slightly basic pH required for efficient labeling, compared to NHS esters.[7][10][11] This increased stability against hydrolysis can lead to more efficient and reproducible conjugation.[11]

Q4: What is the optimal pH for labeling with this compound?

A4: The optimal pH for labeling primary amines with TFP esters is typically between 7.5 and 9.0.[8][12] This pH range represents a balance between promoting the deprotonation of primary amines (making them more nucleophilic) and minimizing the hydrolysis of the TFP ester.

Q5: What buffers should I use for the labeling reaction?

A5: It is crucial to use an amine-free buffer to avoid quenching the reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate or borate (B1201080) buffers.[9] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your biomolecule for reaction with the TFP ester.[9]

Troubleshooting Guide

Problem: Low or No Labeling Detected

Potential Cause Recommended Solution
Hydrolysis of this compound 1. Proper Handling: Always allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9] 2. Fresh Stock Solution: Prepare the TFP ester stock solution in anhydrous DMSO or DMF immediately before use.[9] Do not store the stock solution in aqueous buffers. 3. Minimize Reaction Time: While TFP esters are more stable than NHS esters, prolonged incubation in aqueous buffer will still lead to hydrolysis. Follow the recommended reaction times in the protocol.
Suboptimal Reaction pH 1. Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.5-9.0.[8][12] 2. Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the pH throughout the reaction.
Presence of Competing Nucleophiles 1. Amine-Free Buffers: Confirm that your reaction buffer and any additives are free of primary amines (e.g., Tris, glycine).[9] 2. Purify Biomolecule: Ensure your biomolecule sample is free from amine-containing stabilizers (e.g., BSA, glycine) or storage buffers. Perform a buffer exchange into the appropriate reaction buffer before labeling.[13]
Insufficient Molar Excess of TFP Ester 1. Optimize Ratio: The optimal molar ratio of TFP ester to your biomolecule can vary. If you suspect low efficiency, try increasing the molar excess of the TFP ester. A 10- to 20-fold molar excess is a common starting point for antibodies.[9]
Inactive Biomolecule 1. Assess Amine Accessibility: Ensure that the primary amines on your biomolecule are accessible for labeling and not buried within the protein's structure. 2. Biomolecule Integrity: Confirm the integrity and concentration of your biomolecule before the labeling reaction.

Quantitative Data Summary

ParameterTFP EsterNHS Ester
Optimal Reaction pH 7.5 - 9.0[8][12]7.0 - 8.5[8][14]
Relative Hydrolysis Rate Lower[7][10][11]Higher[10][15]
Stability in Aqueous Solution More stable, especially at basic pH[7][15][16]Less stable, with a half-life that can be in the order of minutes at pH 8[10]

Experimental Protocol: Antibody Labeling with this compound

This protocol is a general guideline for labeling an antibody. Optimization may be required for your specific antibody and application.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Labeling Reaction:

    • Calculate the volume of the TFP ester stock solution needed for the desired molar excess (e.g., 10-20 fold molar excess over the antibody).

    • While gently vortexing the antibody solution, slowly add the calculated volume of the TFP ester stock solution.

    • Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice. Protect from light if the TCO group is light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the concentration of the labeled antibody using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined using methods such as mass spectrometry.

Visualizations

Hydrolysis_Reaction TCO_Ester This compound (Active) Hydrolyzed_Ester Hydrolyzed TCO-PEG12 (Inactive Carboxylic Acid) TCO_Ester->Hydrolyzed_Ester Hydrolysis H2O H₂O (Water) H2O->Hydrolyzed_Ester

Caption: The hydrolysis of this compound by water, leading to an inactive product.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_Reagent Was TFP ester warmed to RT before opening and stock prepared fresh in anhydrous solvent? Start->Check_Reagent Proper_Handling Solution: Allow warming, use anhydrous solvent, prepare fresh. Check_Reagent->Proper_Handling No Check_Buffer Is the reaction buffer amine-free and at pH 7.5-9.0? Check_Reagent->Check_Buffer Yes Proper_Handling->Check_Reagent Correct_Buffer Solution: Use amine-free buffer (PBS, Borate) and adjust pH. Check_Buffer->Correct_Buffer No Check_Molar_Ratio Is the molar excess of TFP ester sufficient? Check_Buffer->Check_Molar_Ratio Yes Correct_Buffer->Check_Buffer Increase_Ratio Solution: Increase the molar excess of TFP ester. Check_Molar_Ratio->Increase_Ratio No End Labeling Optimized Check_Molar_Ratio->End Yes Increase_Ratio->Check_Molar_Ratio

Caption: A troubleshooting workflow for low labeling efficiency with this compound.

References

Side reactions of TCO-PEG12-TFP ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-TFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this reagent in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4] It comprises three key components:

  • Trans-Cyclooctene (B1233481) (TCO): A reactive group that participates in a highly efficient and selective bioorthogonal "click chemistry" reaction with tetrazine-modified molecules.[4]

  • PEG12: A polyethylene (B3416737) glycol spacer with 12 PEG units. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

  • Tetrafluorophenyl (TFP) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues found on proteins and antibodies.

Its primary applications include the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies, as well as the creation of fluorescent probes for imaging and diagnostic assays.

Q2: What are the main side reactions to be aware of when using this compound?

A2: The two primary side reactions are:

  • Hydrolysis of the TFP ester: In aqueous solutions, the TFP ester can be hydrolyzed, rendering it incapable of reacting with primary amines. This is a competing reaction to the desired amidation.

  • Isomerization of the TCO group: The trans-cyclooctene (TCO) can isomerize to its less reactive cis-cyclooctene (CCO) form, which will significantly reduce or prevent its "click" reaction with tetrazine. This isomerization can be accelerated by components in cell culture media (like thiamine (B1217682) degradation products) and in aged plasma.

Q3: How does the stability of a TFP ester compare to the more common NHS ester?

A3: TFP esters are significantly more stable towards hydrolysis in aqueous solutions, especially at neutral to basic pH, compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible labeling of biomolecules. For instance, at pH 10, a TFP-modified surface has a half-life that is almost 10-fold longer than an NHS-modified surface.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency or No Reaction

Q: I am observing very low or no labeling of my protein with the this compound. What are the possible causes and how can I troubleshoot this?

A: Low labeling efficiency is a common issue that can often be resolved by systematically evaluating your experimental setup.

Possible Causes and Solutions:

  • Hydrolyzed TFP Ester: The TFP ester is moisture-sensitive.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in solution for extended periods.

  • Inappropriate Buffer Composition: Your reaction buffer may contain primary amines or other nucleophiles that compete with your target protein for reaction with the TFP ester.

    • Solution: Avoid using buffers that contain primary amines, such as Tris or glycine. Opt for an amine-free buffer like phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.5.

  • Suboptimal pH: The reaction between the TFP ester and a primary amine is pH-dependent.

    • Solution: The optimal pH for TFP ester conjugation is typically slightly basic, in the range of 7.5 to 8.5. While the reaction can proceed at neutral pH, it may be slower.

  • Insufficient Molar Excess of Reagent: The concentration of the this compound may be too low to achieve the desired degree of labeling.

    • Solution: For initial experiments, a 10- to 20-fold molar excess of the TFP ester reagent over the protein is recommended. This may require optimization depending on the protein concentration and the number of accessible primary amines.

Issue 2: Protein Aggregation Upon Addition of the Reagent

Q: My protein solution becomes cloudy or I observe a precipitate after adding the this compound. What is causing this aggregation and how can I prevent it?

A: Protein aggregation during bioconjugation can be a challenging problem, often stemming from the properties of the reagent or the reaction conditions.

Possible Causes and Solutions:

  • Reagent Solubility: this compound, particularly at high concentrations, may have limited solubility in aqueous buffers.

    • Solution: Always dissolve the reagent in a small amount of a dry, water-miscible organic solvent (e.g., DMSO, DMF) before adding it to your protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation.

  • Over-labeling: The conjugation of multiple hydrophobic TCO moieties to the surface of a protein can increase its overall hydrophobicity, leading to aggregation.

    • Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration to determine the optimal reagent-to-protein ratio that provides sufficient labeling without causing aggregation.

  • Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.

    • Solution: Ensure your protein is stable in the chosen reaction buffer. Consider adding stabilizing excipients to your buffer, such as 5% glycerol (B35011) or 50 mM L-arginine, which can help to prevent aggregation. Maintaining a low protein concentration (1-5 mg/mL) can also be beneficial.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Half-Life at Various pH Values

pHTemperatureHalf-Life of TFP EsterHalf-Life of NHS EsterReference(s)
7.0Room Temp.~7.6 - 9.5 hours (estimated)4 - 5 hours (at 0°C)
8.0Room Temp.~630 minutes (estimated)210 minutes
8.64°CSignificantly longer than NHS10 minutes
9.0Room Temp.~18.75 hours (estimated)125 minutes
10.0Room Temp.~6.5 hours39 minutes

Note: Estimated values are based on the reported relative stability of TFP esters compared to NHS esters.

Table 2: Stability of the TCO Group under Various Conditions

ConditionObservationRecommendationReference(s)
Aged Plasma / Cell Culture Media (containing thiamine)Rapid isomerization to CCO (t½ ≤ 60 min)Use fresh plasma or custom media without thiamine for in vitro studies.
Fresh PlasmaStable for at least 1 hour, with slow isomerization observed after that.Use fresh plasma collected on the day of the experiment for optimal results.
Presence of Thiols (e.g., from thiamine degradation)A thiamine degradation product, a mercapto-ketone, can catalyze isomerization (t½ of 0.6 h at 0.12 µM).Be mindful of media components. If possible, use custom media formulations.
Standard Buffers (e.g., PBS)Generally stable.Standard buffers are suitable for most conjugation reactions.

Experimental Protocols

Detailed Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer using a desalting spin column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and quenching buffer components by using a desalting spin column or by dialyzing against a suitable buffer (e.g., PBS).

  • Storage:

    • Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Storage p Protein in Amine-Free Buffer (1-5 mg/mL, pH 7.5-8.0) mix Add 10-20x molar excess of TCO reagent to protein solution p->mix r Prepare 10 mM TCO-PEG12-TFP in anhydrous DMSO/DMF r->mix incubate Incubate: 1-2h at Room Temp or 2-4h at 4°C mix->incubate quench Quench with 1M Tris-HCl (50-100 mM final) incubate->quench purify Purify via Desalting Column or Dialysis quench->purify store Store Conjugate (4°C or -80°C) purify->store

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic cluster_hydrolysis TFP Ester Hydrolysis cluster_buffer Buffer Issues cluster_concentration Concentration Issues start Low Labeling Efficiency? h1 Reagent handled improperly? (exposed to moisture) start->h1 Yes h2 Solution: Equilibrate to RT before opening. Use anhydrous solvent. h1->h2 b1 Buffer contains amines? (e.g., Tris, Glycine) h1->b1 No b2 Solution: Use amine-free buffer (e.g., PBS, HEPES). b1->b2 b3 pH suboptimal? b1->b3 No b4 Solution: Adjust pH to 7.5-8.5. b3->b4 c1 Insufficient molar excess? b3->c1 No c2 Solution: Increase molar excess (start with 10-20x). c1->c2 end Consult further documentation c1->end No

Caption: Troubleshooting logic for low labeling efficiency.

side_reactions cluster_tfp TFP Ester Moiety cluster_tco TCO Moiety reagent This compound tfp_desired Desired Reaction: Amidation with Primary Amines (e.g., Protein-NH2) reagent->tfp_desired tfp_side Side Reaction: Hydrolysis (reaction with H2O) reagent->tfp_side tco_desired Desired Reaction: Click Chemistry with Tetrazine reagent->tco_desired tco_side Side Reaction: Isomerization to CCO (unreactive) reagent->tco_side

Caption: Desired vs. side reactions of this compound.

References

Technical Support Center: Optimizing T-CO-Tetrazine Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during TCO-tetrazine ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the TCO-tetrazine ligation?

A1: The TCO-tetrazine ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion. The final product is a stable dihydropyridazine. This reaction is catalyst-free, highly specific, and known for its exceptionally fast kinetics.

Q2: What are the main advantages of using the TCO-tetrazine system?

A2: Key advantages include:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for use in living systems without the cytotoxicity associated with catalysts like copper.[1]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[2] This allows for efficient labeling at very low concentrations.

  • High Specificity: The reaction is highly selective and does not show cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols.[3]

  • Stability: While reactivity and stability can be a trade-off, many TCO and tetrazine derivatives offer a good balance for various applications in aqueous media.

Q3: How can I monitor the progress of my TCO-tetrazine reaction?

A3: The reaction can be monitored in several ways:

  • UV-Vis Spectrophotometry: The disappearance of the characteristic pink color of the tetrazine can be followed by monitoring the decrease in its absorbance in the 510-550 nm range.[2][3]

  • HPLC or LC-MS: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the consumption of reactants and the formation of the product.[2]

  • Fluorogenic Probes: Some tetrazine-fluorophore conjugates are quenched and become fluorescent only after reacting with a TCO, allowing for real-time tracking of the conjugation.[4]

Q4: What factors influence the kinetics of the TCO-tetrazine reaction?

A4: The primary factors influencing the reaction kinetics are:

  • Electronics: The reaction rate is accelerated by using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups.[5] This decreases the energy gap between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[5]

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster.[2]

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[2][5]

  • Solvent: The choice of solvent can influence the reaction rate, although the reaction is known to proceed in a wide range of organic and aqueous solvents.[2]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction
Possible Cause Recommended Solution(s)
Low Reactivity of TCO/Tetrazine Pair - Select a more reactive pairing. Hydrogen-substituted tetrazines are more reactive than methyl-substituted ones, and more strained TCOs (e.g., sTCO) exhibit faster kinetics.[2][5]- Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[5]
Suboptimal Reaction Conditions - pH: While the reaction is generally pH-insensitive (optimal range 6-9), ensure the pH is suitable for the stability of your biomolecules.[6]- Temperature: Most reactions proceed well at room temperature (20-25°C).[7] Increasing the temperature to 37°C can accelerate the reaction.[6]- Solvent: For stock solutions, aprotic polar solvents like DMSO or DMF are often used.[2] For aqueous reactions, ensure adequate solubility of reactants. The use of PEGylated reagents can improve aqueous solubility.[2]
Degradation of Reactants - Use fresh reagents and solutions. Store TCO and tetrazine derivatives protected from light and moisture.[7]- Be aware that some tetrazines can degrade in basic aqueous solutions, and TCOs can be sensitive to thiols and low pH.[2]
Steric Hindrance - If the TCO and tetrazine moieties are attached to bulky molecules, consider incorporating a flexible spacer, such as PEG, to improve accessibility.[2]
Inaccurate Quantification of Reactants - Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.[2]
Issue 2: Low Product Yield
Possible Cause Recommended Solution(s)
Incorrect Stoichiometry - While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of one reactant can drive the reaction to completion.[6][8] The optimal ratio may need to be determined empirically.
Side Reactions - Ensure the purity of your starting materials.[2]- For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.[2]
Precipitation of Reactants or Product - To enhance aqueous solubility, use PEGylated linkers on your TCO or tetrazine.[2]- A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[2]
Hydrolysis of NHS Ester - If using NHS esters to introduce TCO or tetrazine, ensure you are using an amine-free buffer (e.g., PBS) at a pH of 7.5-8.0.[6]- Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[8]

Quantitative Data Summary

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Ligations
Tetrazine DerivativeTCO DerivativeSolventk₂ (M⁻¹s⁻¹)Reference(s)
General RangeGeneral RangeVarious1 - 1 x 10⁶[9][10]
ATTO-tetrazinesTCOAqueousup to 1000[4]
Methyl-substituted tetrazinesTCOAqueous~1000[9]
Hydrogen-substituted tetrazinesTCOAqueousup to 30,000[9]
Dipyridal tetrazineTCO9:1 Methanol/Water2000 (±400)[9]
4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFPs-TCOin vitro880
4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFPs-TCOin E. coli330
Table 2: Recommended Reaction Parameters
ParameterRecommended Range/ValueNotesReference(s)
pH 6.0 - 9.0Ensure compatibility with biomolecules.[6][7]
Temperature 4°C, 25°C, or 37°CRoom temperature is generally sufficient.[9]
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight excess of one reagent can improve yield.[6][8][9]
Reactant Concentration Nanomolar to MicromolarDependent on the specific application.[9]
Reaction Time 10 minutes - 2 hoursHighly dependent on reactants and concentrations.[4][6][9]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, which have been functionalized with TCO and tetrazine, respectively.

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation: Prepare solutions of TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4).[6]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess of the tetrazine-labeled protein (e.g., 1.1 to 1.5 equivalents) is often used.[6][8]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.[6]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[6] For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.[6]

  • Purification: If necessary, remove any unreacted starting material using size-exclusion chromatography.[6]

  • Storage: Store the final conjugate at 4°C until further use.[6]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate by observing the disappearance of the tetrazine chromophore.

Materials:

  • Tetrazine-containing molecule

  • TCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO for organic-soluble molecules, or the reaction buffer for water-soluble molecules).[2]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance (λmax), typically between 510-550 nm, in the reaction buffer.[2]

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix quickly.[2]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes at a baseline).[2]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[2]

Visualizations

troubleshooting_workflow start Low Ligation Efficiency issue Identify Symptom start->issue slow_reaction Slow or Incomplete Reaction issue->slow_reaction Slow kinetics low_yield Low Product Yield issue->low_yield Low final amount cause_slow Potential Causes slow_reaction->cause_slow cause_yield Potential Causes low_yield->cause_yield solution_slow1 Optimize Reactants (more reactive pair, check stability) cause_slow->solution_slow1 solution_slow2 Optimize Conditions (pH, temp, solvent) cause_slow->solution_slow2 solution_slow3 Address Steric Hindrance (add spacer) cause_slow->solution_slow3 solution_yield1 Optimize Stoichiometry (use slight excess) cause_yield->solution_yield1 solution_yield2 Purify Reactants/ Degas Solutions cause_yield->solution_yield2 solution_yield3 Improve Solubility (PEGylation, co-solvent) cause_yield->solution_yield3 end Improved Efficiency solution_slow1->end solution_slow2->end solution_slow3->end solution_yield1->end solution_yield2->end solution_yield3->end experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Product Analysis prep_tco Prepare TCO- functionalized Molecule mix Mix Reactants (Optimize Stoichiometry) prep_tco->mix prep_tetrazine Prepare Tetrazine- functionalized Molecule prep_tetrazine->mix incubate Incubate (Control Temp & Time) mix->incubate monitor Monitor Progress (UV-Vis or LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify characterize Characterize Product purify->characterize signaling_pathway_application cluster_cell Cellular Environment receptor Cell Surface Receptor (e.g., EGFR) pathway Downstream Signaling Cascade (e.g., MAPK Pathway) receptor->pathway Signal Transduction response Cellular Response (e.g., Proliferation) pathway->response tco_probe TCO-modified Antibody/Ligand tco_probe->receptor 1. Targeting tetrazine_reporter Tetrazine-Fluorophore or -Drug tetrazine_reporter->tco_probe 2. Ligation (Click)

References

Technical Support Center: Purification of TCO-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of TCO-PEG12-TFP ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for? A this compound is a heterobifunctional crosslinker. It contains a Trans-Cyclooctene (TCO) group for click chemistry, a 12-unit polyethylene (B3416737) glycol (PEG12) spacer, and a tetrafluorophenyl (TFP) ester for reacting with primary amines.[1][2][3] The hydrophilic PEG12 spacer enhances water solubility and reduces steric hindrance.[1][4][5] It is commonly used to attach a TCO moiety to proteins, antibodies, or other biomolecules, preparing them for subsequent rapid and specific ligation with tetrazine-labeled molecules in a bioorthogonal reaction.[6][7][8]

Q2: Why use a TFP ester instead of a more common NHS ester? TFP (tetrafluorophenyl) esters offer significantly better stability towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially under neutral to slightly basic conditions.[1][5][9][10][11] This increased stability leads to more efficient and reproducible conjugation reactions by minimizing the competing side reaction of the ester hydrolyzing before it can react with the target amine.[5][10]

Q3: What are the optimal storage and handling conditions for this compound? The this compound reagent is sensitive to moisture and the TCO group can lose reactivity over time.

  • Storage: Store the reagent at -20°C, protected from light.[1][4][12] Long-term storage is generally not recommended due to the potential for the TCO group to isomerize into its non-reactive cis-cyclooctene (CCO) form.[4][13][14]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[15][16] Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[9][15][16] Discard any unused reconstituted reagent.[16]

Q4: Which purification methods are most suitable for this compound conjugates? The choice of purification method depends on the scale of the reaction and the desired purity.

  • Size-Exclusion Chromatography (SEC): Highly effective for removing unreacted, low-molecular-weight molecules like excess this compound and quenching reagents from the final conjugate.[][18]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers excellent resolution and can separate the PEGylated conjugate from the un-PEGylated protein.[][19] It can also often separate species based on the specific site of PEGylation.[20]

  • Ion-Exchange Chromatography (IEX): Can be used because the attachment of PEG chains can alter the surface charge of the biomolecule, allowing for separation from the unmodified version.[]

  • Affinity Chromatography: If purifying an antibody conjugate, Protein A or Protein G columns can be used to separate the conjugate from reaction components.[]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of TFP Ester: Reagent was exposed to moisture before or during the reaction.[15][16] 2. Incompatible Buffer: Reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for the TFP ester.[15][22][23] 3. Suboptimal pH: Reaction pH is too low, resulting in protonated amines that are poor nucleophiles. 4. Incorrect Molar Ratio: Insufficient molar excess of the this compound reagent.[23] 5. Degraded Reagent: The TCO group has isomerized to the non-reactive CCO form due to improper or prolonged storage.[4][13]1. Use anhydrous DMSO or DMF for stock solutions.[15] Always allow the reagent vial to reach room temperature before opening.[15][16] 2. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, borate (B1201080) buffer) before starting the conjugation.[15][22] 3. Adjust the reaction pH to the optimal range of 7.0-9.0. A common starting point is pH 7.4-8.0.[15][24] 4. Empirically determine the optimal molar excess. Start with a 10- to 20-fold molar excess for protein concentrations < 5 mg/mL.[15] 5. Use a fresh vial of the reagent. Qualify a new batch with a small-scale control reaction.[25]
Low Conjugate Recovery After Purification 1. Protein Aggregation: Over-modification of the biomolecule can lead to changes in its isoelectric properties and cause precipitation.[23] 2. Loss During Purification: The conjugate may have been lost during purification steps like dialysis or ultrafiltration.[22] 3. Non-specific Binding: The conjugate is binding to the chromatography column.1. Reduce the molar excess of the this compound in the reaction.[23] 2. Choose a purification method appropriate for your sample volume and concentration. For small volumes, consider desalting columns over dialysis.[23] 3. For RP-HPLC, optimizing the gradient, temperature, and mobile phase additives (like TFA) can improve recovery.[20][26] For SEC, ensure the column is properly equilibrated with the storage buffer.
Product Aggregation or Precipitation 1. Over-modification: Too many PEG chains have been attached to the biomolecule.[23] 2. Isoelectric Point (pI) Shift: The conjugation reaction may shift the pI of the biomolecule close to the pH of the reaction or purification buffer, causing it to precipitate.[23] 3. Solvent Issues: The biomolecule is not stable in the final buffer after purification.1. Decrease the molar equivalents of the this compound reagent used in the reaction.[23] 2. Perform the conjugation or purification at a different pH, further away from the predicted pI of the conjugate.[23] 3. Ensure the final buffer used for purification (e.g., in SEC) is one in which the final conjugate is known to be stable.
Broad or Smeared Bands on SDS-PAGE / HPLC 1. Heterogeneous Conjugation: A variable number of PEG linkers have attached to each biomolecule, creating a population of products with different molecular weights.[18] 2. PEG Polydispersity: The PEG linker itself contributes to peak broadening in RP-HPLC due to variations in PEG chain length.[27]1. This is a common characteristic of amine-based conjugation due to multiple available lysine (B10760008) residues. To achieve tighter bands, you may need to optimize for a lower degree of labeling or consider site-specific conjugation strategies.[18][28] 2. This is an inherent property of PEGylated molecules. RP-HPLC can often resolve different PEGylated forms, but some peak broadening is expected.[27]

Quantitative Data Summary

For successful conjugation, reaction parameters must be carefully controlled. TFP esters offer advantages in stability over the more common NHS esters.

Table 1: Recommended Reaction Conditions for TFP Ester Conjugation

ParameterRecommended ConditionRationale
Reaction pH 7.0 - 9.0Balances the rate of amine reaction with the rate of ester hydrolysis.[15][16][24]
Reaction Buffer Amine-free (e.g., PBS, HEPES)Avoids competitive reactions from buffer components like Tris or glycine.[15][22]
Reagent Solvent Anhydrous DMSO or DMFPrevents premature hydrolysis of the moisture-sensitive TFP ester.[9][15][16]
Molar Excess 10- to 50-fold (empirical)Ensures efficient conjugation, but must be optimized to prevent aggregation.[15]
Quenching Agent 50-100 mM Tris or GlycineStops the reaction by consuming any unreacted TFP ester.[15][24]

Table 2: Comparative Stability of Active Esters in Aqueous Solution

Active EsterRelative Hydrolysis RateKey Advantage
TFP Ester LowHigher stability in aqueous buffers results in more efficient and reproducible conjugations.[1][5][9][10][11]
NHS Ester HighSusceptible to rapid hydrolysis, especially as pH increases above 7.5, which competes with the desired conjugation reaction.[9][10][24]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general workflow for labeling a protein with the this compound.

  • Buffer Exchange: Ensure the protein solution (e.g., 1-5 mg/mL) is in an amine-free buffer such as PBS, pH 7.4.[16] If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[22]

  • Prepare Reagent Stock: Allow the vial of this compound to warm to room temperature. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[15]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[15][24] Incubation times may require optimization.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[15][24] Incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate from excess reagent and quenching buffer using an appropriate method, such as a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.[24]

Protocol 2: Purification and Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for purifying and analyzing the conjugate.

  • System Setup: Use an RP-HPLC system with a C4 or C18 column.[20][26] Studies suggest a C4 column may be optimal for many PEGylated proteins.[20]

  • Mobile Phases:

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Solvent B (e.g., 20%).

    • Inject the quenched reaction mixture.

    • Apply a linear gradient to increase the percentage of Solvent B (e.g., 20% to 65% B over 25 minutes). The gradient slope should be relatively shallow (1-2% per minute) to achieve good resolution.[20][26]

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 280 nm.[26] The PEGylated conjugate will typically elute later than the unmodified protein due to the increased hydrophobicity.

  • Fraction Collection: Collect the fractions corresponding to the desired conjugate peak for further use.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (PBS) Conjugation Conjugation (pH 7.4, RT, 1 hr) Protein_Prep->Conjugation Reagent_Prep Prepare TCO-PEG12-TFP Stock in Anhydrous DMSO Reagent_Prep->Conjugation Quench Quench Reaction (Add Tris Buffer) Conjugation->Quench Purify Purify Conjugate (e.g., SEC or RP-HPLC) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for this compound bioconjugation.

G Start Low Conjugation Yield Check_Buffer Is buffer amine-free (e.g., no Tris)? Start->Check_Buffer Check_Reagent Is reagent fresh? Was it handled properly? Check_Buffer->Check_Reagent Yes Sol_Buffer Solution: Buffer exchange protein into PBS. Check_Buffer->Sol_Buffer No Check_pH Is pH optimal (7.0-9.0)? Check_Reagent->Check_pH Yes Sol_Reagent Solution: Use fresh reagent. Use anhydrous solvent. Check_Reagent->Sol_Reagent No Check_Ratio Is molar ratio sufficient? Check_pH->Check_Ratio Yes Sol_pH Solution: Adjust pH of reaction buffer. Check_pH->Sol_pH No Sol_Ratio Solution: Increase molar excess of TCO-linker. Check_Ratio->Sol_Ratio No End Yield Improved Check_Ratio->End Yes Sol_Buffer->End Sol_Reagent->End Sol_pH->End Sol_Ratio->End

Caption: A decision tree for troubleshooting low conjugation yield.

G Protein Protein-NH2 Conjugate TCO-PEG12-Protein (Desired Product) Protein->Conjugate TCO_Ester TCO-PEG12-TFP TCO_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed Ester (Side Product) TCO_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Water H2O (Moisture) Water->Hydrolyzed_Ester

Caption: Reaction pathway showing desired conjugation vs. side reaction.

References

Impact of pH on TCO-PEG12-TFP ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments and troubleshooting common issues related to labeling efficiency, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

A1: The optimal pH for reacting this compound with primary amines on proteins is in the range of 7.0 to 9.0.[1][2][3] While the reaction can proceed within this range, a slightly basic pH of 7.5 to 8.5 is often recommended to ensure that the primary amine groups, such as the epsilon-amino group of lysine (B10760008) residues, are deprotonated and thus nucleophilic for an efficient reaction.[4][5]

Q2: How does pH affect the stability of the this compound?

A2: The primary competing reaction that reduces labeling efficiency is the hydrolysis of the TFP ester, which is accelerated at higher pH.[6][7][8] However, a key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis, particularly in basic conditions.[6][7][8][9][10][11][12] This enhanced stability provides a wider and more forgiving window for performing conjugation reactions.

Q3: Which buffers should be used for the labeling reaction?

A3: It is crucial to use an amine-free buffer for the conjugation reaction.[1][2][3] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the TFP ester, leading to significantly lower labeling efficiency.[13][14] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate (B1201080) buffer, adjusted to the desired pH.[2][3][13]

Q4: Can I perform the labeling reaction at a pH lower than 7.0?

A4: While the TFP ester is more stable at a lower pH, the labeling efficiency will decrease significantly. At acidic pH, the primary amine groups on the protein will be protonated (e.g., -NH3+), rendering them non-nucleophilic and unable to react with the TFP ester.[5][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of Reaction Buffer: The pH may be too low, leading to protonated amines, or too high, causing rapid hydrolysis of the TFP ester.Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.5-8.5.[4][5][15]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are interfering with the reaction.[13][14]Perform a buffer exchange for your protein into an amine-free buffer such as PBS, HEPES, or sodium bicarbonate.[1][2][3]
Low Protein Concentration: Dilute protein solutions can lead to inefficient labeling.[13]For optimal results, the protein concentration should be at least 1-5 mg/mL.[1][2]
Hydrolysis of this compound: The reagent may have hydrolyzed due to improper storage or prolonged exposure to moisture.TFP esters are moisture-sensitive.[3] Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][16]
Inconsistent Labeling Results Variability in Reaction pH: Small variations in buffer preparation can lead to inconsistent pH and, consequently, variable labeling efficiency.Prepare a larger batch of reaction buffer to be used across multiple experiments to ensure consistency. Always verify the pH before use.
Inconsistent Incubation Time or Temperature: Reaction kinetics are dependent on time and temperature.Standardize the incubation time and temperature for all experiments. A typical reaction is carried out for 1-2 hours at room temperature or overnight at 4°C.[2][16]
No Labeling Detected Inactive TFP Ester: The reagent may be completely hydrolyzed.Use a fresh vial of this compound.
Inaccessible Amine Groups on the Protein: The primary amines on the target protein may be sterically hindered or buried within the protein's structure.Consider denaturing the protein if its native conformation is not required for downstream applications. Alternatively, you can assess the accessibility of lysine residues if the protein's structure is known.[14]

Quantitative Data Summary

ParameterRecommended RangeNotes
Reaction pH 7.0 - 9.0Optimal efficiency is often found between pH 7.5 and 8.5.[4][11][15]
TFP Ester Stability More stable than NHS esters, especially at basic pH.[7][8][9][10]Hydrolysis rate increases with pH.[17]
Protein Concentration 1 - 5 mg/mLHigher concentrations favor the reaction with the protein over hydrolysis.[1][2][13]
Molar Excess of this compound 10 to 50-foldA 10-fold molar excess for protein concentrations ≥ 5 mg/mL and a 20- to 50-fold molar excess for concentrations < 5 mg/mL is a good starting point.[3] The optimal ratio should be determined empirically.
Reaction Time 30 minutes to 2 hours at room temperature; can be extended to overnight at 4°C.[2][3][16]Longer incubation at a lower temperature can help minimize hydrolysis while still achieving efficient labeling.[14]

Experimental Protocols & Visualizations

General Protein Labeling Protocol

A general procedure for labeling a protein with this compound involves preparing the protein in a suitable buffer, adding the TFP ester, allowing the reaction to proceed, and then purifying the labeled protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) reaction Add TFP Ester to Protein Solution (10-50x molar excess) protein_prep->reaction 1-5 mg/mL reagent_prep Dissolve this compound in Anhydrous DMSO/DMF reagent_prep->reaction incubation Incubate (1-2h at RT or overnight at 4°C) reaction->incubation quenching Optional: Quench with 1M Tris-HCl (pH 8.0) incubation->quenching purification Purify Labeled Protein (e.g., Desalting Column) quenching->purification storage Store Labeled Protein at 4°C purification->storage

Caption: Experimental workflow for protein labeling with this compound.

This compound Reaction with a Primary Amine

The chemical reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) (TFP).

reaction_mechanism TCO_Ester This compound Transition_State Nucleophilic Attack TCO_Ester->Transition_State Protein_Amine Protein-NH₂ (Deprotonated Primary Amine) Protein_Amine->Transition_State pH 7.0 - 9.0 Labeled_Protein TCO-Labeled Protein (Stable Amide Bond) Transition_State->Labeled_Protein TFP_Leaving_Group 2,3,5,6-Tetrafluorophenol (TFP) Transition_State->TFP_Leaving_Group Leaving Group

Caption: Reaction of this compound with a primary amine on a protein.

pH Influence on Reaction Pathways

The efficiency of the labeling reaction is a balance between the availability of the deprotonated amine and the hydrolysis of the TFP ester, both of which are pH-dependent.

ph_influence cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) cluster_high_ph High pH (> 9.0) low_ph_amine Amine is Protonated (R-NH₃⁺) = Non-reactive low_ph_result Low Labeling Efficiency low_ph_amine->low_ph_result low_ph_ester TFP Ester is Stable low_ph_ester->low_ph_result optimal_ph_amine Amine is Deprotonated (R-NH₂) = Reactive optimal_ph_result High Labeling Efficiency optimal_ph_amine->optimal_ph_result optimal_ph_ester TFP Ester has Moderate Stability optimal_ph_ester->optimal_ph_result high_ph_amine Amine is Deprotonated (R-NH₂) = Reactive high_ph_result Low Labeling Efficiency high_ph_amine->high_ph_result high_ph_ester TFP Ester Hydrolyzes Rapidly high_ph_ester->high_ph_result

Caption: Impact of pH on this compound labeling efficiency.

References

Validation & Comparative

A Comparative Analysis of TCO-PEG12-TFP Ester and Alternative Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a crosslinker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to advanced molecular imaging. The ideal crosslinker should exhibit high reactivity and selectivity under physiological conditions, coupled with stability in aqueous environments. This guide provides a detailed comparison of the reaction kinetics of TCO-PEG12-TFP ester with other commonly used crosslinkers, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to this compound

This compound is a heterobifunctional crosslinker that leverages two distinct and highly efficient chemical reactions. One end features a trans-cyclooctene (B1233481) (TCO) group, which participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reaction with a tetrazine partner. The other end is a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group used for forming stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The polyethylene (B3416737) glycol (PEG)12 spacer enhances solubility and provides spatial separation between the conjugated molecules.

Comparative Reaction Kinetics

The overall efficiency of a bioconjugation strategy involving this compound is determined by the kinetics of two separate reactions: the initial acylation of a primary amine by the TFP ester and the subsequent "click" reaction of the TCO group with a tetrazine. Below is a quantitative comparison of the reaction kinetics of this compound's reactive moieties with those of other common crosslinkers.

Reactive MoietyTarget Functional GroupSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Reaction Conditions & Notes
TCO Tetrazine~2,000 - 30,000+Reaction with dipyridyl tetrazine in PBS.[1] The rate is highly dependent on the specific TCO and tetrazine structures. Some combinations can reach up to 10⁷ M⁻¹s⁻¹.[2]
TFP Ester Primary Amine (e.g., Lysine)Similar to NHS EstersOptimal pH 7.2-8.5. Significantly more stable to hydrolysis than NHS esters, especially at higher pH.
NHS Ester Primary Amine (e.g., Lysine)~10¹ - 10²Optimal pH 7.2-8.5. Prone to hydrolysis, with a half-life of minutes at pH 8.6.[3]
Maleimide Thiol (e.g., Cysteine)~10³Optimal pH 6.5-7.5. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0.[4]
Hydrolysis Stability: TFP Ester vs. NHS Ester

A critical factor influencing the efficiency of amine-reactive crosslinkers is their stability against hydrolysis in aqueous buffers. TFP esters exhibit significantly greater stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine acylation.

Active EsterpHTemperature (°C)Half-life
TFP Ester 7.0Room Temp~13.3 hours
8.0Room Temp~4.7 hours
10.0Room Temp~6.5 hours
NHS Ester 7.0Room Temp~7 hours
8.0Room Temp~1.6 hours
10.0Room Temp~39 minutes

Data derived from studies on self-assembled monolayers.[5]

This enhanced stability of the TFP ester provides a wider experimental window and leads to more efficient and reproducible conjugations, as less of the reagent is lost to hydrolysis.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing and optimizing bioconjugation reactions. Below are detailed methodologies for key experiments.

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for measuring the rapid kinetics of the TCO-tetrazine IEDDA reaction by monitoring the disappearance of the characteristic absorbance of the tetrazine.

Materials:

  • TCO-functionalized molecule (e.g., TCO-PEG12-labeled protein)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the TCO- and tetrazine-functionalized molecules in the reaction buffer. Concentrations should be chosen to ensure the reaction half-life is within the instrument's detection range (typically milliseconds to seconds).

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).

  • Loading: Load the reactant solutions into separate syringes of the stopped-flow apparatus.

  • Data Acquisition: Rapidly mix equal volumes of the reactant solutions. Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time.

  • Data Analysis: Under pseudo-first-order conditions (one reactant in significant excess), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Monitoring TFP Ester Hydrolysis and Amine Reactivity by HPLC

This protocol allows for the simultaneous monitoring of the consumption of the TFP ester-containing molecule due to both hydrolysis and reaction with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule with a primary amine or a lysine-containing peptide)

  • Reaction Buffer (e.g., PBS, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup: Dissolve the this compound and the amine-containing molecule in the reaction buffer at known concentrations in separate vials.

  • Initiation: Mix the solutions to initiate the reaction. For hydrolysis control, a separate reaction with only the TFP ester in the buffer is run in parallel.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the this compound peak and the appearance of the conjugated product and hydrolysis product peaks.

  • Data Analysis: Plot the concentration of the reactant and product(s) as a function of time. The initial reaction rates can be determined from the slope of these curves.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key chemical reaction and experimental workflow.

cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Bioorthogonal Ligation TCO_PEG_TFP This compound TCO_PEG_Protein TCO-PEG12-Protein TCO_PEG_TFP->TCO_PEG_Protein + Protein_NH2 Protein-NH₂ Protein_NH2->TCO_PEG_Protein pH 7.2-8.5 TFP_leaving_group TFP TCO_PEG_Protein->TFP_leaving_group - Final_Conjugate Final Conjugate TCO_PEG_Protein->Final_Conjugate + Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugate IEDDA 'Click' N2 N₂ Final_Conjugate->N2 -

This compound Bioconjugation Pathway

Start Prepare Reactant Solutions Mix Initiate Reaction in Stopped-Flow Apparatus Start->Mix Monitor Monitor Absorbance Change Over Time Mix->Monitor Analyze Fit Data to Kinetic Model Monitor->Analyze Result Determine Second-Order Rate Constant (k₂) Analyze->Result

Workflow for Stopped-Flow Kinetics

Conclusion

This compound stands out as a highly efficient and versatile crosslinker for bioconjugation. Its TFP ester moiety offers a significant advantage over traditional NHS esters due to its superior hydrolytic stability, leading to more reliable and higher-yield conjugations with primary amines. The TCO group provides access to the realm of click chemistry, boasting some of the fastest bioorthogonal reaction kinetics currently known. This powerful combination of a stable and efficient amine-reactive group with an exceptionally fast and selective click chemistry handle makes this compound an excellent choice for demanding bioconjugation applications where speed, selectivity, and stability are critical for success. Researchers can utilize the provided protocols to quantitatively assess the kinetics of this and other crosslinkers to optimize their specific conjugation strategies.

References

A Comparative Guide to Site-Specific Protein Labeling: Validating TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of functional moieties to proteins is a cornerstone of modern biological inquiry. Applications ranging from in-vivo imaging and cellular tracking to the construction of antibody-drug conjugates (ADCs) rely on robust and specific protein labeling technologies. This guide provides an objective comparison of site-specific protein labeling using TCO-PEG12-TFP ester with alternative methodologies, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

This compound utilizes a two-step labeling strategy. First, the 2,3,5,6-tetrafluorophenyl (TFP) ester reacts with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to introduce a trans-cyclooctene (B1233481) (TCO) handle. This is followed by a highly specific and rapid bioorthogonal "click chemistry" reaction between the TCO group and a tetrazine-modified molecule of interest. This approach offers a powerful combination of amine reactivity and bioorthogonal specificity.

Performance Comparison of Protein Labeling Chemistries

The choice of a protein labeling strategy hinges on several key performance metrics, including reaction speed (kinetics), labeling efficiency (degree of labeling), and the stability of the resulting conjugate. Below, we compare the this compound-based approach with common alternatives.

Amine-Reactive Ester Comparison: TFP vs. NHS Esters

The initial step of labeling with this compound involves the reaction of the TFP ester with primary amines. A common alternative for this step is the use of N-hydroxysuccinimide (NHS) esters.

FeatureTFP EsterNHS Ester
Reactivity HighHigh
Optimal pH for Conjugation > 7.5[1]7.0 - 9.0[2][3]
Hydrolytic Stability More stable, less susceptible to hydrolysis in aqueous media[4][5]Less stable, with half-lives from minutes to hours depending on pH
Degree of Labeling (DOL) Generally higher due to improved hydrolytic stabilityCan be variable due to the competing hydrolysis reaction
Solubility Can be less water-soluble due to the hydrophobic nature of the TFP groupGenerally more water-soluble
Bioorthogonal Reaction Comparison: TCO-Tetrazine vs. Other Click Chemistries

The second step of the TCO-based labeling is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine. This reaction is renowned for its exceptional speed and biocompatibility. Key alternatives include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

FeatureTCO-Tetrazine (IEDDA)SPAACCuAAC
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹10¹ - 10⁴ M⁻¹s⁻¹
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, room temperatureAqueous media, room temperatureRequires copper(I) catalyst and ligands
Primary Byproduct Nitrogen gas (N₂)NoneNone
Comparison with Truly Site-Specific Labeling Methods

While TFP/NHS esters offer a straightforward approach to protein labeling, they target multiple lysine residues, leading to a heterogeneous population of labeled proteins. For applications requiring a single, defined labeling site, enzymatic methods or the incorporation of unnatural amino acids (UAAs) are superior alternatives.

FeatureThis compoundSortase-Mediated LigationUnnatural Amino Acid (UAA) Incorporation
Specificity Semi-specific (targets accessible primary amines)Site-specific (N- or C-terminus, or internal loop)Site-specific (any user-defined position)
Labeling Efficiency / Yield Variable, dependent on protein and reaction conditionsCan be near-quantitative (>80-95%) with optimized protocolsIncorporation efficiency can vary (e.g., 13-85%), but subsequent labeling is often highly efficient
Protein Modification Required None (relies on native lysines)Genetic fusion of a sortase recognition motif (e.g., LPXTG)Genetic modification to introduce a unique codon and expression of an orthogonal tRNA/synthetase pair
Versatility of Labels High (any tetrazine-modified molecule)High (any molecule attached to an oligoglycine peptide)High (any molecule that can be "clicked" to the UAA's bioorthogonal handle)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of protein labeling techniques.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol first installs the TCO handle onto the protein via the TFP ester and then conjugates a tetrazine-labeled molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL

  • This compound

  • Anhydrous DMSO or DMF

  • Tetrazine-functionalized molecule of interest

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.

  • TCO-TFP Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Activation with TCO: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature.

  • Removal of Excess TCO Reagent: Remove the unreacted this compound using a desalting spin column equilibrated with PBS.

  • Click Reaction with Tetrazine: To the TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine reagent over the protein is recommended.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: If necessary, purify the final conjugate from excess tetrazine reagent using a desalting spin column or size-exclusion chromatography.

Protocol 2: Site-Specific C-Terminal Protein Labeling using Sortase-Mediated Ligation

This protocol utilizes the bacterial transpeptidase Sortase A to label a protein at its C-terminus.

Materials:

  • Protein of interest with a C-terminal LPXTG recognition motif and a His6-tag (Protein-LPETG-His6)

  • Oligoglycine probe with the desired label (e.g., (Gly)₃-Fluorophore)

  • Purified Sortase A enzyme (e.g., pentamutant for improved kinetics)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Ni-NTA resin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Protein-LPETG-His6 (e.g., 50 µM final concentration), the (Gly)₃-Fluorophore probe (e.g., 250 µM final concentration), and Sortase A (e.g., 2.5 µM final concentration) in the sortase reaction buffer.

  • Incubation: Incubate the reaction for 30 minutes at 25°C or for 2 hours at 4°C.

  • Purification: To remove the unreacted protein and the His-tagged Sortase A, pass the reaction mixture over a Ni-NTA resin. The flow-through will contain the C-terminally labeled protein.

  • Final Purification: Remove the excess oligoglycine probe using a desalting spin column.

Protocol 3: Site-Specific Protein Labeling via Unnatural Amino Acid Incorporation

This protocol describes the incorporation of an unnatural amino acid with a bioorthogonal handle (e.g., an azide) into a protein expressed in E. coli, followed by a click chemistry reaction.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific UAA (e.g., pEVOL-pAzF for p-azido-L-phenylalanine)

  • Unnatural amino acid (e.g., p-azido-L-phenylalanine)

  • LB medium with appropriate antibiotics

  • IPTG and L-arabinose for induction

  • Purification reagents for the protein of interest

  • Fluorophore or other molecule with a complementary click chemistry handle (e.g., a DBCO- or alkyne-modified dye)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the orthogonal synthetase/tRNA plasmid.

  • Cell Culture: Grow the transformed cells in LB medium with antibiotics at 37°C to an OD₆₀₀ of 0.5.

  • UAA Addition and Induction: Add the unnatural amino acid to the culture (e.g., 1 mM final concentration). Induce protein expression with IPTG and L-arabinose and grow overnight at 30°C.

  • Protein Purification: Harvest the cells and purify the protein of interest using standard protocols (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Click Reaction: React the purified protein containing the UAA with the complementary labeled probe (e.g., an alkyne-dye for an azide-UAA via CuAAC, or a DBCO-dye via SPAAC). Follow the appropriate click chemistry protocol.

  • Final Purification: Purify the labeled protein from excess probe using a desalting spin column or size-exclusion chromatography.

Visualizations

Diagrams can clarify complex workflows and biological pathways. The following are generated using Graphviz (DOT language).

G cluster_amine_labeling Step 1: Amine Labeling cluster_click_chemistry Step 2: Bioorthogonal Click Reaction Protein Protein with Lysine Residues Protein->TCO_Protein Reaction with primary amines (Lys, N-terminus) TCO_Ester This compound TCO_Ester->TCO_Protein Labeled_Protein Site-specifically Labeled Protein TCO_Protein->Labeled_Protein Inverse-electron-demand Diels-Alder Cycloaddition Tetrazine_Probe Tetrazine-labeled Probe (e.g., Fluorophore) Tetrazine_Probe->Labeled_Protein G cluster_upstream Upstream Signaling cluster_core p38-MK2 Interaction (FRET Analysis) cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., UV, cytokines) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylation p38 p38α (Site-specifically labeled with Donor) MKK->p38 Phosphorylation MK2 MK2 (Site-specifically labeled with Acceptor) p38->MK2 Interaction p38_MK2_complex p38α-MK2 Complex (FRET Signal) p38->p38_MK2_complex MK2->p38_MK2_complex Cytokine_Production Pro-inflammatory Cytokine Production p38_MK2_complex->Cytokine_Production Phosphorylation of downstream targets

References

A Comparative Analysis of TCO Linkers with Varying PEG Spacer Lengths for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Bioconjugates with TCO-PEG Linkers.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of modern bioconjugation due to its exceptional speed and bioorthogonality. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into TCO linkers has become a standard strategy to enhance the properties of resulting conjugates, such as antibody-drug conjugates (ADCs). The length of this PEG spacer is a critical design parameter that significantly influences the linker's performance and the overall efficacy of the bioconjugate. This guide provides a comparative study of TCO linkers with different length PEG spacers, supported by experimental data, to inform the rational design of next-generation bioconjugates.

Impact of PEG Spacer Length on TCO Linker Performance

The length of the PEG spacer in a TCO linker directly impacts several key physicochemical and biological properties of the resulting bioconjugate. These include reaction kinetics, stability, solubility, and in vivo pharmacokinetics. The optimal PEG length is often a trade-off between these properties to achieve the desired therapeutic window.

Data Presentation: A Quantitative Comparison

The following tables summarize the impact of varying PEG spacer lengths on the key performance indicators of TCO linkers.

Parameter No PEG Spacer Short PEG Spacer (e.g., PEG4) Long PEG Spacer (e.g., PEG8, PEG12) Very Long PEG Spacer (e.g., PEG24)
Reaction Kinetics (Second-Order Rate Constant, M⁻¹s⁻¹) SlowerFasterGenerally FastMay be slightly slower due to steric hindrance
Solubility & Aggregation Low aqueous solubility, prone to aggregationImproved solubility, reduced aggregationHigh solubility, significantly reduced aggregationExcellent solubility, minimal aggregation
Stability (in plasma) LowerModerateHighHigh
Hydrodynamic Radius SmallerLargerProgressively LargerLargest
In Vivo Clearance FasterSlowerSlowerSlowest
In Vitro Cytotoxicity of ADC HighestHighModerateLower

Table 1: General Trends of TCO Linker Performance with Varying PEG Spacer Length.

TCO Linker Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) Reference
TCO-NHS EsterBaseline[1]
TCO-PEG4-NHS Ester> 4-fold increase over no PEG[1]
TCO-PEG12-NHS Ester~10³ - 10⁶ (general range for TCO-tetrazine reactions)[2]

Table 2: Impact of PEG Spacer on TCO-Tetrazine Reaction Kinetics. Note: Direct comparative studies across a wide range of PEG lengths are limited; data is compiled from sources indicating trends.

ADC with Linker Plasma Clearance (mL/hr/kg) Area Under the Curve (AUC, µg*hr/mL) Reference
Non-PEGylated LinkerHighLow[3]
PEG2 Linker2.51200[3]
PEG4 Linker2.01500
PEG8 Linker1.52000
PEG12 Linker1.22500
PEG24 Linker1.03000

Table 3: Influence of PEG Spacer Length on ADC Pharmacokinetics in Rats. Data is illustrative and based on trends observed in studies with glucuronide-MMAE ADCs.

ADC with Linker Cell Line IC₅₀ (nM) Reference
TCO-PEG4-DrugHER2+++0.5
TCO-PEG8-DrugHER2+++0.8
TCO-PEG12-DrugHER2+++1.2

Table 4: Effect of PEG Spacer Length on in Vitro Cytotoxicity of an anti-HER2 ADC. IC₅₀ values are representative and show a trend of slightly reduced potency with longer PEG spacers due to potential steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of bioconjugates using TCO-PEG linkers.

Protocol 1: Antibody Conjugation with TCO-PEGn-NHS Ester

This protocol describes the covalent attachment of a TCO-PEGn-NHS ester to an antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5) at 2-10 mg/mL.

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG8-NHS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching solution: 1M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • TCO-PEGn-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEGn-linker by buffer exchange into PBS using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm.

Protocol 2: Bioorthogonal Click Reaction with Tetrazine-Payload

This protocol details the iEDDA reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody from Protocol 1.

  • Tetrazine-modified payload (e.g., Tetrazine-MMAE).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the TCO-modified antibody and the tetrazine-modified payload in the reaction buffer. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine-payload is often used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at 37°C. The reaction is typically fast, and the incubation time can be optimized.

  • Purification: Purify the resulting ADC using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove any unreacted payload and other impurities.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of an ADC.

Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Number of drugs in that species) / 100

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Click Reaction Antibody Antibody (in amine-free buffer) Conjugation Amine Coupling Reaction (Lysine Residues) Antibody->Conjugation TCO_Linker TCO-PEGn-NHS Ester (in DMSO) TCO_Linker->Conjugation Quench Quenching (Tris Buffer) Conjugation->Quench TCO_Antibody TCO-Modified Antibody Purification1 Purification (Desalting Column) TCO_Antibody->Purification1 Quench->TCO_Antibody Purified_TCO_Ab Purified TCO-Antibody Purification1->Purified_TCO_Ab Click_Reaction iEDDA Click Reaction (37°C) Purified_TCO_Ab->Click_Reaction Tz_Payload Tetrazine-Payload Tz_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification2 Purification (SEC / HIC) ADC->Purification2 Final_ADC Final Characterized ADC Purification2->Final_ADC

Caption: Workflow for ADC synthesis using a TCO-PEG-NHS linker.

PEG_Length_Effect No_PEG No PEG Short_PEG Short PEG (e.g., PEG4) Hydro_Radius Hydrodynamic Radius No_PEG->Hydro_Radius Smallest Solubility Solubility No_PEG->Solubility Low Long_PEG Long PEG (e.g., PEG12) Short_PEG->Hydro_Radius Larger Short_PEG->Solubility Increased Long_PEG->Hydro_Radius Largest Long_PEG->Solubility Clearance Plasma Clearance Hydro_Radius->Clearance Inversely Proportional

Caption: Impact of PEG spacer length on ADC properties.

Conclusion

The length of the PEG spacer in a TCO linker is a critical parameter that allows for the fine-tuning of a bioconjugate's properties. Shorter PEG spacers can lead to faster reaction kinetics and higher in vitro potency, while longer PEG spacers are instrumental in improving solubility, reducing aggregation, and extending the in vivo circulation half-life of the conjugate. The choice of the optimal PEG spacer length should be guided by the specific application and the desired therapeutic outcome, balancing the need for efficient conjugation and potent activity with favorable pharmacokinetic and safety profiles. The experimental protocols provided herein offer a framework for the systematic evaluation of TCO linkers with varying PEG spacer lengths to identify the optimal construct for a given bioconjugate.

References

A Comparative Guide to Functional Assays for TCO-PEG12-TFP Ester Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of functional assays used to validate the activity of bioconjugates created with TCO-PEG12-TFP ester. It is intended for researchers, scientists, and professionals in drug development who are utilizing bioorthogonal chemistry for creating targeted therapeutics, diagnostics, and other advanced biomolecular tools. This document outlines key functional assays, presents comparative data with alternative conjugation methods, and provides detailed experimental protocols.

The this compound is a popular reagent for a two-step bioconjugation strategy. The TFP (tetrafluorophenyl) ester first reacts with primary amines (like lysine (B10760008) residues) on a biomolecule, such as an antibody. This attaches a TCO (trans-cyclooctene) handle, which can then be specifically targeted by a tetrazine-modified payload molecule through an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction. This bioorthogonal approach offers high specificity and rapid kinetics. However, it is crucial to confirm that the biomolecule retains its function after modification.

Comparative Analysis of Bioconjugation Technologies

The choice of bioconjugation chemistry can significantly impact the functionality of the final product. Below is a comparison of the TCO-TFP ester method with other common amine-reactive and cysteine-reactive conjugation strategies.

FeatureThis compound (via IEDDA)NHS EsterMaleimide
Target Residue Lysine (Primary Amines)Lysine (Primary Amines)Cysteine (Thiols)
Specificity Moderate (targets accessible lysines)Moderate (targets accessible lysines)High (targets free thiols)
Reaction pH 7.5 - 8.57.2 - 8.56.5 - 7.5
Stability of Linkage Stable covalent bondStable amide bondPotentially reversible thioether bond (can undergo retro-Michael reaction)
Bioorthogonality Yes (TCO-tetrazine reaction)NoNo
Potential for Aggregation Low, due to hydrophilic PEG linkerCan be higher if linker is hydrophobicCan induce disulfide bond scrambling and aggregation
Impact on Function Generally low, but depends on modification siteCan impact function if lysines in the active site are modifiedCan impact function if cysteines critical for structure/function are modified

Key Functional Assays for Antibody Bioconjugates

After conjugation, it is essential to verify that the antibody (or other protein) has not lost its biological activity. The following are standard functional assays to confirm the efficacy of the resulting bioconjugate, such as an antibody-drug conjugate (ADC).

Antigen Binding Affinity Assays

These assays measure the ability of the conjugated antibody to bind to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to quantify antigen binding. The target antigen is immobilized on a plate, and the binding of the conjugated antibody is detected using a secondary antibody system. A decrease in binding affinity compared to the unconjugated antibody would indicate that the conjugation process has interfered with the antigen-binding site.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics, determining the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. This offers a more detailed view of how conjugation might have altered the binding dynamics.

In Vitro Cell-Based Functional Assays

These assays assess the biological effect of the bioconjugate on target cells.

  • Cell Viability/Cytotoxicity Assays: For ADCs, this is the most critical functional assay. Target cells expressing the antigen are treated with the ADC, and cell viability is measured over time. Common methods include MTT or MTS assays, which measure metabolic activity, or assays that measure membrane integrity (e.g., LDH release). The efficacy is often reported as the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

  • Internalization Assays: Many ADCs rely on being internalized by the target cell to release their cytotoxic payload. The internalization of the bioconjugate can be monitored using fluorescently labeled antibodies or payloads and visualized by confocal microscopy or quantified by flow cytometry.

Experimental Protocols

Protocol 1: Competitive ELISA for Antigen Binding

This protocol determines if the TCO-modified antibody can effectively compete with the unmodified antibody for binding to the target antigen, providing a measure of retained binding activity.

Materials:

  • 96-well high-binding microplate

  • Target antigen

  • Unconjugated antibody (as a competitor)

  • TCO-modified antibody

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

Procedure:

  • Antigen Coating: Coat the 96-well plate with the target antigen at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition Reaction: Prepare a series of dilutions of the TCO-modified antibody and the unconjugated antibody. Add a fixed, sub-saturating concentration of HRP-conjugated primary antibody mixed with the varying concentrations of the competitor antibodies (unconjugated and TCO-modified) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 for both the unconjugated and TCO-modified antibodies. A similar IC50 value indicates that the binding affinity was not significantly affected by the conjugation.

ELISA_Workflow A 1. Coat Plate with Antigen B 2. Wash and Block A->B C 3. Add Antibody Mixture (HRP-Ab + Competitor Ab) B->C D 4. Wash Away Unbound Antibody C->D E 5. Add TMB Substrate D->E F 6. Stop Reaction E->F G 7. Read Absorbance at 450 nm F->G

Competitive ELISA Workflow

Protocol 2: Cell-Based Cytotoxicity (MTS) Assay

This protocol measures the dose-dependent cytotoxic effect of a bioconjugate (e.g., an ADC) on antigen-expressing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • TCO-modified ADC

  • Unconjugated antibody (as a control)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the TCO-modified ADC and the unconjugated antibody control in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is apparent.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value. A potent ADC will show a low IC50 value specifically on antigen-positive cells.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_inc Days 2-5: Incubation cluster_readout Day 5: Readout A Seed Antigen-Positive and Antigen-Negative Cells B Incubate for 24 hours A->B D Add ADC to Cells B->D C Prepare Serial Dilutions of ADC C->D E Incubate for 72-96 hours D->E F Add MTS Reagent E->F G Incubate for 1-4 hours F->G H Read Absorbance at 490 nm G->H I Calculate IC50 H->I

Cell-Based Cytotoxicity Assay Workflow

Logical Relationship of Bioconjugation and Validation

The successful development of a functional bioconjugate requires a logical progression from chemical modification to biological validation. The TFP ester first enables the random but covalent attachment of the TCO-PEG12 linker to the antibody. The subsequent bioorthogonal reaction with a tetrazine payload must be efficient and specific. Finally, a series of functional assays confirms that these chemical modifications have not compromised the antibody's critical biological functions, such as antigen binding and the ability to elicit a specific cellular response.

Logical_Flow cluster_validation Functional Validation A Antibody C TCO-Modified Antibody A->C Amine Reaction B This compound B->C E Final Bioconjugate (ADC) C->E IEDDA Reaction D Tetrazine-Payload D->E F Antigen Binding Assay (ELISA, SPR) E->F Confirm Binding G Cell-Based Assay (Cytotoxicity, Internalization) E->G Confirm Activity

Bioconjugation and Validation Pathway

Evaluating the Biocompatibility of TCO-PEG12-TFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of linker for bioconjugation is a critical decision that impacts the efficacy, stability, and safety of the final therapeutic product. The TCO-PEG12-TFP ester is a popular heterobifunctional linker used in bioorthogonal chemistry, particularly for the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing them with common alternatives and providing detailed experimental protocols for their assessment.

Executive Summary

The this compound linker combines the advantages of a trans-cyclooctene (B1233481) (TCO) group for rapid and specific bioorthogonal ligation with tetrazines, a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced immunogenicity, and a tetrafluorophenyl (TFP) ester for efficient and stable conjugation to amine-containing biomolecules. While specific quantitative biocompatibility data for the standalone this compound is not extensively published, the biocompatibility of its constituent parts is well-documented. This guide will synthesize this information to provide a thorough comparative analysis.

Comparative Analysis of Bioconjugation Linkers

The selection of a linker for bioconjugation involves a trade-off between reaction efficiency, stability, and biocompatibility. Here, we compare the this compound with two common alternatives: TCO-PEG12-NHS ester and TCO-PEG12-Maleimide.

FeatureThis compoundTCO-PEG12-NHS EsterTCO-PEG12-Maleimide
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Thiols (-SH)
Reaction Chemistry Amine acylationAmine acylationMichael addition
Key Advantages High stability to hydrolysis, leading to more efficient conjugation in aqueous buffers.[1][2]Well-established chemistry for amine conjugation.Highly specific for thiols, allowing for site-specific conjugation.
Potential Disadvantages Limited direct comparative cytotoxicity data available.Lower stability to hydrolysis compared to TFP esters, which can lead to lower conjugation yields.[1][3]The resulting thioether bond can be reversible, especially in the presence of other thiols.[4]
Inferred Biocompatibility The TCO moiety and PEG spacer are generally considered biocompatible and to have low immunogenicity.[3][5][6] The TFP leaving group is released after conjugation.Similar to TFP ester, with the NHS leaving group being released. Some studies have evaluated the cytotoxicity of NHS-functionalized polymers.[7]Maleimide-containing compounds can have off-target reactivity and potential for immunogenicity.

Experimental Protocols for Biocompatibility Assessment

To evaluate the biocompatibility of this compound conjugates, a panel of in vitro assays is recommended. Below are detailed protocols for cytotoxicity and hemolysis assays.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., cancer cell line, normal cell line)

    • Complete cell culture medium

    • This compound conjugated to a biomolecule of interest

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound conjugate in complete cell culture medium.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the conjugate. Include a vehicle control (medium with the same solvent concentration used to dissolve the conjugate) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound conjugate

    • LDH assay kit (commercially available)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the desired incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).

    • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

    • Calculate the percentage of cytotoxicity for each concentration based on the ratio of LDH released from treated cells to the maximum LDH release from lysed cells.[8][9][10][11][12]

Hemolysis Assay

The hemolysis assay assesses the compatibility of a substance with red blood cells.

  • Materials:

    • Fresh whole blood (with anticoagulant)

    • Phosphate-buffered saline (PBS)

    • This compound conjugate

    • Positive control (e.g., Triton X-100 or distilled water)

    • Negative control (PBS)

    • 96-well microplate

    • Centrifuge

    • Microplate reader

  • Protocol:

    • Isolate red blood cells (RBCs) by centrifuging whole blood and washing the pellet with PBS several times.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

    • Prepare serial dilutions of the this compound conjugate in PBS.

    • In a 96-well plate, mix the RBC suspension with the conjugate dilutions, positive control, and negative control.

    • Incubate the plate at 37°C for 1-2 hours.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.[13][14]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating the biocompatibility of this compound conjugates.

Biocompatibility_Workflow cluster_Preparation Preparation cluster_Cytotoxicity Cytotoxicity Assessment cluster_Hemocompatibility Hemocompatibility Assessment Conjugate This compound Conjugation to Biomolecule Treatment Treat Cells with Conjugate Dilutions Conjugate->Treatment Incubation Incubate Conjugate with RBCs Conjugate->Incubation Cells Cell Culture (e.g., Cancer & Normal lines) Cells->Treatment RBCs Red Blood Cell Isolation RBCs->Incubation MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Analysis_Cyto Calculate IC50 & % Cytotoxicity MTT->Analysis_Cyto LDH->Analysis_Cyto Hemolysis Hemolysis Assay Incubation->Hemolysis Analysis_Hemo Calculate % Hemolysis Hemolysis->Analysis_Hemo

Caption: Experimental workflow for in vitro biocompatibility testing.

Signaling Pathways in Cytotoxicity

The following diagram illustrates a simplified signaling pathway that can be activated by cytotoxic agents, leading to apoptosis.

Cytotoxicity_Pathway cluster_Induction Induction cluster_Signaling Signaling Cascade cluster_Execution Execution Cytotoxic_Agent Cytotoxic Agent (e.g., Conjugate) Mitochondria Mitochondrial Stress Cytotoxic_Agent->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The this compound is a valuable tool for bioconjugation, offering a balance of reactivity, stability, and biocompatibility. While direct quantitative biocompatibility data for the linker itself is limited, the well-established safety profile of its components—TCO and PEG—suggests a favorable biocompatibility profile. The superior hydrolytic stability of the TFP ester compared to the NHS ester is a significant advantage for achieving high conjugation yields in aqueous environments. For a comprehensive evaluation, it is essential to perform rigorous in vitro biocompatibility testing of the final conjugate using standardized assays such as MTT, LDH, and hemolysis assays. The protocols and comparative information provided in this guide will aid researchers in making informed decisions and designing robust studies to ensure the safety and efficacy of their novel bioconjugates.

References

Safety Operating Guide

Navigating the Disposal of TCO-PEG12-TFP Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of TCO-PEG12-TFP ester is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this amine-reactive crosslinker.

This compound is a valuable tool in bioconjugation and drug development, but its chemical properties necessitate careful consideration for its disposal. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this exact compound is not publicly available, a comprehensive disposal plan can be formulated by examining its constituent parts—the trans-cyclooctene (B1233481) (TCO) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the tetrafluorophenyl (TFP) ester reactive group—and adhering to general principles of hazardous waste management.

Summary of Key Disposal Considerations

For a quick reference, the following table summarizes the primary disposal routes and key considerations for this compound.

Waste FormRecommended Disposal RouteKey Considerations
Unused/Expired Solid Compound Hazardous Waste Collection- Do not dispose of in regular trash. - Keep in original, clearly labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Solid Hazardous Waste- Collect in a designated, labeled hazardous waste container. - Minimize generation of contaminated waste.
Aqueous Solutions Aqueous Hazardous Waste- Do not pour down the drain. - Collect in a labeled, sealed container for hazardous waste.
Rinsate from Cleaning Aqueous Hazardous Waste- The first rinse of any container that held the compound should be treated as hazardous waste.

Detailed Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in various forms.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

2. Segregation of Waste: Proper segregation is the first and most critical step in waste management.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep solid waste separate from liquid waste.

3. Disposal of Solid this compound: This includes the pure compound, expired material, or any solid residue.

  • Step 3.1: Ensure the compound is in a clearly labeled, sealed container. If it is the original container, ensure the label is intact and legible.

  • Step 3.2: Place the sealed container in a designated hazardous waste collection area.

  • Step 3.3: Follow your institution's procedures for hazardous waste pickup.

4. Disposal of Contaminated Solid Waste: This category includes items such as pipette tips, weigh boats, contaminated gloves, and bench paper.

  • Step 4.1: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a chemically resistant bag.

  • Step 4.2: The container must be clearly labeled as "Hazardous Waste" and should specify the chemical contaminant (this compound).

  • Step 4.3: When the container is full, seal it and move it to the designated hazardous waste collection area.

5. Disposal of Liquid Waste: This includes any solutions containing this compound.

  • Step 5.1: Under no circumstances should solutions containing this compound be poured down the sink. The TFP ester is amine-reactive and can react with biological matter in the wastewater system, and the overall environmental impact is not well-characterized.

  • Step 5.2: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and chemically compatible container.

  • Step 5.3: The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including the solvent and an approximate concentration of the this compound.

  • Step 5.4: Keep the container sealed when not in use and store it in a secondary containment bin.

  • Step 5.5: Once the container is full, arrange for its disposal through your institution's EHS department.

6. Decontamination of Glassware:

  • Step 6.1: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove any residual compound. This first rinse should be collected and disposed of as hazardous liquid waste.

  • Step 6.2: Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is best practice to consult with your institution's EHS guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Solid Compound (Unused/Expired) E Collect in Labeled Hazardous Solid Waste Container A->E B Contaminated Labware (Tips, Gloves, etc.) B->E C Liquid Solution (Aqueous/Organic) F Collect in Labeled Hazardous Liquid Waste Container C->F D Empty Original Container G Triple Rinse with Appropriate Solvent D->G H Dispose via Institutional EHS Hazardous Waste Program E->H F->H I Dispose of Rinsate as Hazardous Liquid Waste G->I J Dispose of Cleaned Container as Non-Hazardous Waste G->J After decontamination

Disposal Decision Workflow for this compound

This guide is intended to provide a framework for the safe disposal of this compound based on its chemical properties and general laboratory safety standards. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols, as they are the ultimate authority on chemical waste disposal at your facility. By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.